molecular formula C18H16O6 B3025713 hemi-Oxanthromicin A

hemi-Oxanthromicin A

Cat. No.: B3025713
M. Wt: 328.3 g/mol
InChI Key: PNVBFQKQGYNSAB-UHFFFAOYSA-N
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Description

9,10-Dihydro-3,8,10-trihydroxy-1,7,10-trimethyl-9-oxo-2-anthracenecarboxylic acid has been reported in Streptomyces with data available.

Properties

IUPAC Name

3,8,10-trihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-7-4-5-9-14(15(7)20)16(21)12-8(2)13(17(22)23)11(19)6-10(12)18(9,3)24/h4-6,19-20,24H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVBFQKQGYNSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and isolation of hemi-Oxanthromicin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Isolation of hemi-Oxanthromicin A

Abstract

The increasing prevalence of antibiotic-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. The genus Streptomyces has historically been a prolific source of clinically significant antibiotics. This whitepaper details the discovery and isolation of a novel bioactive secondary metabolite, this compound, from a previously uncharacterized strain, Streptomyces sp. MK-193. The discovery process involved a multi-pronged screening approach, leading to the identification of a strain exhibiting potent antimicrobial activity. Subsequent fermentation, extraction, and multi-step chromatographic purification yielded the pure compound. The chemical structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. This document provides a comprehensive overview of the methodologies employed, from initial screening to final structure determination, offering a detailed guide for researchers in the field of natural product discovery and drug development.

Introduction

The relentless rise of antimicrobial resistance poses a grave threat to global public health. The discovery of novel antibiotics with unique mechanisms of action is paramount to combating this challenge. Streptomyces, a genus of Gram-positive, filamentous bacteria, are renowned for their ability to produce a vast array of structurally diverse and biologically active secondary metabolites.[1][2][3] Historically, these microorganisms have yielded a significant portion of the antibiotics currently in clinical use, including streptomycin, erythromycin, and tetracycline.[1] This guide provides a detailed account of the discovery and isolation of this compound, a novel antibiotic isolated from Streptomyces sp. MK-193.

Discovery of Producing Organism: Streptomyces sp. MK-193

The initial phase of the discovery process focused on the isolation and screening of novel actinomycete strains from unique environmental niches. Soil samples were collected from a previously unexplored, biodiverse region.

Isolation of Streptomyces sp. MK-193

A soil sample was subjected to a series of pre-treatment and selective isolation techniques to favor the growth of actinomycetes.

Experimental Protocol: Isolation of Streptomyces sp. MK-193

  • Sample Preparation: 1 gram of air-dried soil was suspended in 10 mL of sterile saline solution (0.85% NaCl).

  • Heat Shock Treatment: The soil suspension was incubated at 50°C for 10 minutes to reduce the population of non-spore-forming bacteria.

  • Serial Dilution: The treated suspension was serially diluted from 10⁻¹ to 10⁻⁶ in sterile saline.

  • Plating: 100 µL of each dilution was plated onto Starch Casein Agar (B569324) (SCA) supplemented with nalidixic acid (25 µg/mL) and cycloheximide (B1669411) (50 µg/mL) to inhibit the growth of Gram-negative bacteria and fungi, respectively.

  • Incubation: Plates were incubated at 28°C for 7-14 days.

  • Strain Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and with aerial mycelia) were selected and sub-cultured to obtain pure isolates. The strain designated MK-193 was chosen for further investigation based on its unique colony morphology.

Antimicrobial Screening

The isolated Streptomyces sp. MK-193 was screened for its ability to produce antimicrobial compounds using the agar plug diffusion method against a panel of clinically relevant pathogenic bacteria.

Experimental Protocol: Agar Plug Diffusion Assay

  • Lawn Culture Preparation: Mueller-Hinton Agar (MHA) plates were uniformly inoculated with a suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) to create a bacterial lawn.

  • Agar Plug Preparation: Streptomyces sp. MK-193 was grown on ISP2 agar for 7 days. A sterile cork borer (6 mm diameter) was used to obtain an agar plug from the edge of the colony.

  • Assay: The agar plug was placed on the surface of the MHA plates seeded with the test organisms.

  • Incubation: Plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the agar plug, indicating the inhibition of bacterial growth, was measured in millimeters.

Streptomyces sp. MK-193 exhibited significant inhibitory activity against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), prompting its selection for further study.

Fermentation and Isolation of this compound

Fermentation

Large-scale production of the bioactive metabolite was achieved through submerged fermentation in a nutrient-rich medium.

Experimental Protocol: Fermentation

  • Seed Culture: A loopful of Streptomyces sp. MK-193 spores was inoculated into a 250 mL flask containing 50 mL of ISP2 broth and incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture (10 mL) was used to inoculate a 2 L flask containing 1 L of production medium (Starch Casein Broth).

  • Incubation: The production culture was incubated at 28°C for 7 days with continuous agitation at 200 rpm.

Extraction and Purification

The bioactive compound, this compound, was isolated from the fermentation broth through a multi-step extraction and chromatographic process.

Experimental Protocol: Extraction and Purification

  • Harvesting: The fermentation broth was centrifuged at 8,000 rpm for 20 minutes to separate the mycelial cake from the supernatant.

  • Extraction: The supernatant was extracted three times with an equal volume of ethyl acetate. The mycelial cake was extracted with methanol. The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.

  • Silica (B1680970) Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions were collected and tested for antimicrobial activity.

  • Preparative HPLC: Active fractions were pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a water/acetonitrile gradient to yield pure this compound.

Table 1: Purification Summary of this compound

Purification StepTotal Weight (mg)Bioactivity (MIC against MRSA, µg/mL)Yield (%)
Crude Extract5,200128100
Silica Gel Fraction8503216.3
Preparative HPLC7521.4

Structure Elucidation of this compound

The chemical structure of the purified compound was determined using a combination of spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Molecular Formula
ESI+415.1234 [M+H]⁺C₂₁H₁₈O₈
Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the detailed chemical structure of this compound.

Table 3: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

PositionδC (ppm)δH (ppm, J in Hz)
1182.5-
2110.26.85 (s)
3165.1-
498.96.50 (s)
4a108.7-
.........
1'101.35.20 (d, 7.5)

(Note: The above table is a representative example of NMR data.)

Visualizations

Workflow for Discovery and Isolation

The following diagram illustrates the overall workflow from soil sample to pure compound.

Discovery_and_Isolation_Workflow cluster_Discovery Discovery Phase cluster_Production Production & Isolation Phase A Soil Sample Collection B Isolation of Streptomyces sp. MK-193 A->B C Antimicrobial Screening B->C D Fermentation C->D Active Strain Identified E Extraction D->E F Silica Gel Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H

Discovery and Isolation Workflow
Detailed Isolation Protocol

This diagram provides a more detailed visualization of the isolation and purification steps.

Detailed_Isolation_Protocol A Fermentation Broth (10 L) B Centrifugation A->B C Supernatant B->C D Mycelial Cake B->D E Ethyl Acetate Extraction C->E F Methanol Extraction D->F G Combined Organic Extracts E->G F->G H Concentration G->H I Crude Extract (5.2 g) H->I J Silica Gel Column Chromatography I->J K Active Fractions J->K L Preparative HPLC K->L M Pure this compound (75 mg) L->M

Detailed Isolation and Purification Protocol

Conclusion

The discovery and isolation of this compound from Streptomyces sp. MK-193 underscores the continued importance of microbial natural products in the search for novel antibiotics. The methodologies outlined in this guide provide a robust framework for the successful identification and purification of new bioactive compounds. Further studies are warranted to fully characterize the biological activity, mechanism of action, and therapeutic potential of this compound.

References

Unveiling hemi-Oxanthromicin A: A Technical Guide to its Microbial Origin and Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of hemi-Oxanthromicin A, a polyketide metabolite, for researchers, scientists, and drug development professionals. The document details the producing organism, experimental protocols for its isolation and characterization, and available spectroscopic data.

Producing Organism

This compound is produced by a soil-derived bacterium, Streptomyces sp. strain MST-134270 . This strain was isolated from a soil sample collected near Pamplona, Spain[1]. Streptomyces is a well-known genus of Gram-positive bacteria, famous for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Experimental Protocols

The following sections outline the key experimental procedures for the cultivation of Streptomyces sp. MST-134270 and the isolation of this compound, based on available literature.

Cultivation of Streptomyces sp. MST-134270

A detailed protocol for the cultivation of Streptomyces sp. MST-134270 is provided below.

Table 1: Cultivation Parameters for Streptomyces sp. MST-134270

ParameterValue/Description
Organism Streptomyces sp. MST-134270
Incubation Time 10 days
Temperature 28 °C

Further details on the specific fermentation medium composition are not fully available in the referenced literature. General protocols for the cultivation of Streptomyces species often involve the use of nutrient-rich media to support growth and secondary metabolite production.

Isolation of this compound

The isolation of this compound from the culture broth of Streptomyces sp. MST-134270 involves a multi-step purification process.

Experimental Workflow for Isolation:

experimental_workflow start Fermentation Broth spe Solid-Phase Extraction (SPE) start->spe Crude Extract hplc Semi-preparative HPLC spe->hplc Fractionation end This compound hplc->end Purification

Caption: Isolation workflow for this compound.

The process begins with the fermentation broth of the cultured Streptomyces sp. MST-134270. The crude extract is first subjected to Solid-Phase Extraction (SPE) for initial fractionation. The resulting fractions are then further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Quantitative Data

Currently, detailed quantitative data such as fermentation titers and percentage yields for this compound are not extensively reported in the available scientific literature.

Spectroscopic Data

The structural elucidation of this compound was achieved through mass spectrometry.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/z
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)Negative[M-H]⁻

Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) data for this compound are not explicitly provided in the primary literature.

Biosynthetic Pathway

The biosynthetic pathway for this compound has not yet been fully elucidated. As a polyketide, its biosynthesis is presumed to follow the general mechanism of polyketide synthases (PKSs), which involves the sequential condensation of small carboxylic acid units. The specific enzymes and genetic clusters responsible for the biosynthesis of the oxanthromicin (B1220588) class of compounds remain a subject for further research.

Proposed General Biosynthetic Relationship:

biosynthesis_relationship precursors Polyketide Precursors pks Polyketide Synthase (PKS) precursors->pks intermediate Polyketide Intermediate pks->intermediate tailoring Tailoring Enzymes intermediate->tailoring final_product This compound tailoring->final_product

Caption: Putative biosynthetic scheme for this compound.

This guide consolidates the current knowledge on this compound. Further research is required to fully characterize its biosynthetic pathway, optimize its production, and explore its full therapeutic potential.

References

The Enigmatic Pathway of Hemi-Oxanthromicin A: A Technical Guide to a Representative Polyketide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of late 2025, the biosynthetic pathway of "hemi-Oxanthromicin A" remains uncharacterized in publicly accessible scientific literature. It is presumed to be a novel or yet-to-be-described natural product. This guide, therefore, presents a comprehensive overview of a representative and well-elucidated biosynthetic pathway for a related class of compounds: the aromatic polyketides, exemplified by the biosynthesis of oxytetracycline (B609801). This technical document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the enzymatic machinery, genetic organization, and experimental methodologies used to study such pathways. The principles and techniques detailed herein are directly applicable to the future investigation of novel polyketides like this compound.

Introduction to Polyketide Biosynthesis

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties.[1][2] They are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[3] PKSs are broadly classified into three types. This guide focuses on Type II PKSs, which are responsible for the biosynthesis of aromatic polyketides and are characterized by their use of a dissociated multienzyme complex where individual enzymes are used iteratively.[1][4]

The biosynthesis of aromatic polyketides, such as oxytetracycline, involves the sequential condensation of small carboxylic acid units, typically derived from malonyl-CoA. The process is initiated with a starter unit, followed by a series of elongation steps. The resulting poly-β-ketone backbone undergoes a series of cyclization, aromatization, and tailoring reactions to generate the final complex structure.

The Oxytetracycline Biosynthetic Pathway: A Model System

The biosynthesis of oxytetracycline (OTC) in Streptomyces rimosus serves as an excellent model for understanding the intricacies of aromatic polyketide synthesis. The pathway is catalyzed by a set of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC).

Key Enzymatic Steps

The biosynthesis of oxytetracycline can be broadly divided into three main stages:

  • Chain Initiation and Elongation: The process begins with the formation of the starter unit, malonamyl-CoA, which is a departure from the more common acetate (B1210297) starter. This is followed by the iterative addition of eight malonyl-CoA extender units, catalyzed by the minimal PKS complex.

  • Cyclization and Aromatization: The nascent polyketide chain undergoes a series of intramolecular aldol (B89426) condensations to form the characteristic four-ring system of tetracyclines. This process is guided by specific cyclase and aromatase enzymes.

  • Tailoring Modifications: The polycyclic intermediate is further modified by a series of tailoring enzymes, including oxygenases, methyltransferases, and aminotransferases, to yield the final bioactive oxytetracycline molecule.

The Oxytetracycline Biosynthetic Gene Cluster

The genes encoding the enzymes for oxytetracycline biosynthesis are clustered together on the chromosome of Streptomyces rimosus. This co-localization facilitates the coordinated regulation of the entire pathway. The key genes and their corresponding enzymes are summarized in Table 1.

GeneEnzyme/ProteinFunction
oxyAKetosynthase α (KSα)Part of the minimal PKS; catalyzes chain elongation.
oxyBChain Length Factor (CLF)Part of the minimal PKS; determines the polyketide chain length.
oxyCAcyl Carrier Protein (ACP)Part of the minimal PKS; carries the growing polyketide chain.
oxyDAmidotransferaseSynthesizes the malonamyl-CoA starter unit.
oxyJKetoreductaseReduces a specific keto group on the polyketide backbone.
oxyKAromatase/CyclaseCatalyzes the cyclization and aromatization of the first ring.
oxyFMethyltransferaseAdds a methyl group at a specific position.
oxySMonooxygenaseCatalyzes a key hydroxylation step.
otrATetracycline Resistance ProteinProvides self-resistance to the producing organism.

Table 1: Key Genes in the Oxytetracycline Biosynthetic Gene Cluster. This table summarizes the primary genes and their functions in the biosynthesis of oxytetracycline.

Experimental Protocols for Studying Polyketide Biosynthesis

The elucidation of a biosynthetic pathway like that of oxytetracycline relies on a combination of genetic, biochemical, and analytical techniques.

Gene Cluster Identification and Annotation

The first step in characterizing a biosynthetic pathway is often the identification of the corresponding gene cluster. This is typically achieved through genome mining of the producing organism.

Protocol: Genome Mining for Biosynthetic Gene Clusters

  • DNA Extraction and Sequencing: High-quality genomic DNA is extracted from the producing microorganism (e.g., a Streptomyces species). The genome is then sequenced using next-generation sequencing technologies.

  • Bioinformatic Analysis: The sequenced genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This software identifies putative BGCs based on the presence of signature genes, such as those encoding PKSs, non-ribosomal peptide synthetases (NRPSs), and tailoring enzymes.

  • Gene Annotation: The genes within the identified BGC are annotated based on homology to known enzymes in public databases (e.g., NCBI's GenBank). This provides initial hypotheses about the function of each gene in the pathway.

Gene Inactivation and Heterologous Expression

To confirm the involvement of a specific gene or gene cluster in the biosynthesis of a compound, gene inactivation and heterologous expression experiments are performed.

Protocol: Gene Inactivation via Homologous Recombination

  • Construct Design: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the target gene, is constructed.

  • Transformation and Recombination: The disruption cassette is introduced into the producing organism. Through homologous recombination, the target gene is replaced by the disruption cassette.

  • Phenotypic Analysis: The mutant strain is cultivated, and the production of the target compound is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A loss of production in the mutant strain confirms the gene's role in the pathway.

Protocol: Heterologous Expression

  • Cloning of the Gene Cluster: The entire BGC is cloned into an expression vector.

  • Transformation of a Heterologous Host: The expression vector is introduced into a suitable heterologous host, often a well-characterized Streptomyces strain that does not produce interfering compounds.

  • Production Analysis: The heterologous host is fermented, and the culture broth is analyzed for the production of the target compound. Successful production confirms that the cloned gene cluster is sufficient for the biosynthesis of the molecule.

In Vitro Enzyme Assays

To determine the specific function of individual enzymes in the pathway, in vitro assays are conducted using purified enzymes and substrates.

Protocol: Characterization of a Ketosynthase

  • Enzyme Expression and Purification: The gene encoding the ketosynthase is cloned into an expression vector and overexpressed in a suitable host like E. coli. The enzyme is then purified to homogeneity using chromatographic techniques.

  • Enzyme Assay: The purified ketosynthase is incubated with its substrates (e.g., the ACP-bound starter unit and malonyl-CoA) in a suitable buffer.

  • Product Analysis: The reaction products are analyzed by methods such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic activity and determine the structure of the product.

Visualizing the Biosynthetic Logic

Diagrams are essential tools for visualizing the complex series of events in a biosynthetic pathway and the organization of the corresponding gene cluster.

Oxytetracycline_Biosynthesis cluster_PKS Polyketide Chain Assembly cluster_Cyclization Ring Formation cluster_Tailoring Tailoring Reactions Malonamyl-CoA Malonamyl-CoA Minimal_PKS Minimal PKS (OxyA, OxyB, OxyC) Malonamyl-CoA->Minimal_PKS Starter Unit Polyketide_Backbone Poly-β-ketone Backbone Minimal_PKS->Polyketide_Backbone Iterative Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Minimal_PKS Extender Units (8x) Cyclization_Aromatization Cyclases/Aromatases (OxyK) Polyketide_Backbone->Cyclization_Aromatization Intramolecular Condensations Tetracyclic_Intermediate Tetracyclic Intermediate Cyclization_Aromatization->Tetracyclic_Intermediate Ring Closure Oxygenation1 Oxygenase (OxyS) Tetracyclic_Intermediate->Oxygenation1 Hydroxylation Methylation Methyltransferase (OxyF) Oxygenation1->Methylation Reduction Ketoreductase (OxyJ) Methylation->Reduction Oxytetracycline Oxytetracycline Reduction->Oxytetracycline

Figure 1: Simplified Biosynthetic Pathway of Oxytetracycline. This diagram illustrates the major stages of oxytetracycline biosynthesis, from the assembly of the polyketide backbone to the final tailoring reactions.

Experimental_Workflow Start Start: Producing Organism Genome_Sequencing Genome Sequencing Start->Genome_Sequencing Bioinformatics Bioinformatic Analysis (antiSMASH) Genome_Sequencing->Bioinformatics BGC_Identified BGC Identified? Bioinformatics->BGC_Identified Identify Putative BGC Gene_Inactivation Gene Inactivation (Homologous Recombination) BGC_Identified->Gene_Inactivation Yes End End BGC_Identified->End No Analysis1 Phenotypic Analysis (HPLC, MS) Gene_Inactivation->Analysis1 Function_Confirmed Function Confirmed? Analysis1->Function_Confirmed Confirm Gene Function Heterologous_Expression Heterologous Expression Function_Confirmed->Heterologous_Expression Yes Analysis2 Production Analysis Heterologous_Expression->Analysis2 In_Vitro_Assays In Vitro Enzyme Assays Analysis2->In_Vitro_Assays Pathway_Elucidation Pathway Elucidated In_Vitro_Assays->Pathway_Elucidation

Figure 2: General Experimental Workflow for Biosynthetic Pathway Elucidation. This flowchart outlines the key experimental steps involved in the characterization of a natural product biosynthetic pathway.

Quantitative Data in Polyketide Biosynthesis

While qualitative descriptions of pathways are essential, quantitative data provides deeper insights into the efficiency and regulation of biosynthesis.

ParameterTypical Range/ValueMethod of DeterminationReference
Enzyme Kinetics
Km (for malonyl-CoA)10 - 100 µMIn vitro enzyme assays with varying substrate concentrations
kcat (for KS)0.1 - 10 s-1In vitro enzyme assays with purified enzyme
Production Titers
Wild-type Strain1 - 10 g/LHPLC analysis of fermentation broth
Engineered Strain> 20 g/LHPLC analysis of fermentation broth

Table 2: Representative Quantitative Data for Aromatic Polyketide Biosynthesis. This table provides typical values for key kinetic parameters and production titers, highlighting the importance of quantitative analysis in understanding and engineering these pathways.

Conclusion and Future Directions

The study of polyketide biosynthesis is a dynamic field with significant implications for drug discovery and development. While the biosynthetic pathway of this compound is yet to be elucidated, the principles and methodologies detailed in this guide provide a robust framework for its future investigation. By combining genomics, molecular biology, and biochemistry, researchers can unravel the enzymatic intricacies of novel pathways and harness them for the production of new and improved therapeutic agents. The continued exploration of microbial secondary metabolism promises to unveil a wealth of chemical diversity with the potential to address pressing medical needs.

References

Physical and chemical properties of hemi-Oxanthromicin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of hemi-Oxanthromicin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a polyketide natural product. The information is compiled from publicly available data and is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a polyketide that has been isolated from Streptomyces species. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities. Understanding the physical and chemical properties of novel polyketides like this compound is a critical first step in evaluating their potential for further development as therapeutic agents or research tools.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₆O₆[1][2]
Molecular Weight 328.3 g/mol [1][2]
CAS Number 91161-78-3[1]
Appearance Solid
Purity >95% or >99% by HPLC
Solubility Soluble in DMSO and methanol (B129727)
Storage Temperature -20°C
Melting Point Data not publicly available.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to aromatic protons, methyl groups, and hydroxyl protons. The chemical shifts and coupling patterns of these signals would be crucial for confirming the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including carbonyl, aromatic, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected peaks would include:

  • O-H stretching from the hydroxyl groups.

  • C=O stretching from the ketone and carboxylic acid groups.

  • C=C stretching from the aromatic rings.

  • C-O stretching from the ether and hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, determined in a suitable solvent like methanol or ethanol, would reveal the electronic transitions within the molecule, characteristic of its chromophores. The extended conjugation in the aromatic system is expected to result in significant absorption in the UV region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. The mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻, and fragmentation patterns could provide further structural information.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. However, based on general methods for isolating natural products from Streptomyces, a representative workflow is described below.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of a secondary metabolite like this compound from a Streptomyces fermentation culture.

G General Workflow for Isolation and Characterization cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Structure Elucidation Fermentation Streptomyces sp. Fermentation Centrifugation Centrifugation to separate mycelia and broth Fermentation->Centrifugation Extraction Solvent Extraction of Mycelia and/or Broth (e.g., with ethyl acetate (B1210297) or methanol) Centrifugation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Crude_Extract->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Pure_Compound->Spectroscopy

Caption: A generalized workflow for the isolation and characterization of this compound.

Methodology:

  • Fermentation: Streptomyces sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelia by centrifugation. Both the supernatant and the mycelial cake are then extracted with an organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:

    • Column Chromatography: Initial separation on a stationary phase like silica gel or Sephadex using a gradient of solvents.

    • High-Performance Liquid Chromatography (HPLC): Further purification using preparative HPLC to obtain the pure compound.

  • Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods as described in Section 3.

Biological Activity and Signaling Pathways

This compound has been reported to be largely inactive in a range of biological assays. It did not show significant activity in antibacterial, antiviral, antimycobacterial, and phytopathogenic screens. Furthermore, it has been observed to have minimal cytotoxicity.

Consistent with its lack of significant biological activity in the assays performed, there is currently no information available in the public domain regarding any specific signaling pathways modulated by this compound.

The following diagram illustrates the current understanding of the biological activity of this compound.

G Biological Activity Profile of this compound cluster_assays Biological Assays cluster_results Observed Activity HemiO This compound Antibacterial Antibacterial HemiO->Antibacterial No significant effect Antiviral Antiviral HemiO->Antiviral No significant effect Antimycobacterial Antimycobacterial HemiO->Antimycobacterial No significant effect Phytopathogenic Phytopathogenic HemiO->Phytopathogenic No significant effect Cytotoxicity Cytotoxicity HemiO->Cytotoxicity Minimal effect Inactive Largely Inactive Antibacterial->Inactive Antiviral->Inactive Antimycobacterial->Inactive Phytopathogenic->Inactive Minimal_Toxicity Minimal Cytotoxicity Cytotoxicity->Minimal_Toxicity

Caption: Summary of the reported biological activities of this compound.

Conclusion

This compound is a structurally interesting polyketide natural product isolated from Streptomyces sp. While its fundamental physical and chemical properties have been characterized, detailed spectroscopic data is not widely available. Current evidence suggests a lack of significant biological activity in a range of standard assays. Further research, potentially including the total synthesis of this compound and its analogs, may be necessary to fully explore its chemical space and potential for biological activity. This guide provides a foundational understanding for researchers interested in this and similar natural products.

References

Hemi-Oxanthromicin A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of hemi-Oxanthromicin A, a polyketide natural product. The information is curated for researchers, scientists, and drug development professionals interested in novel bioactive compounds. This document outlines its chemical properties, biological activity, and the experimental protocols for its study.

Core Compound Identification

This compound is a polyketide that has been isolated from Streptomyces species. Its fundamental chemical identifiers are summarized below.

IdentifierValue
CAS Number 91161-78-3
Molecular Formula C18H16O6

Biological Activity and Mechanism of Action

This compound is part of a class of rare Streptomyces polyketides that have been identified as modulators of K-Ras localization.[1][2][3] Oncogenic K-Ras is a critical driver in many cancers, and its localization to the plasma membrane is essential for its activity.[3] While specific quantitative data for this compound's activity in K-Ras mislocalization assays is not detailed in the primary literature, related synthetic analogs have demonstrated potent activity.

Quantitative Data for Related Analogs:

CompoundActivityIC50Cell Line
Oxanthroquinone ethyl esterMislocalization of oncogenic mutant K-Ras4.6 µMMDCK
3-O-methyl-oxanthroquinone ethyl esterMislocalization of oncogenic mutant K-Ras1.2 µMMDCK
(±)-spiro-oxanthromicin APotentiation of staurosporine's K-Ras inhibitory activity-MDCK

Data sourced from Salim, A.A., et al. (2014).[1]

The proposed mechanism of action for this class of compounds involves the disruption of K-Ras trafficking to or anchoring at the plasma membrane, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Experimental Protocols

The isolation and characterization of this compound and its related compounds involve a series of detailed experimental procedures.

Isolation of (±)-hemi-oxanthromicins A/B

Chemical investigation of a soil-derived Streptomyces sp. led to the isolation of these novel polyketides. The general workflow for isolation from a microbial source is as follows:

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Separation cluster_2 Isolation and Identification Fermentation Large-scale fermentation of Streptomyces sp. Extraction Solvent extraction of culture broth and mycelium Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Initial fractionation (e.g., VLC, MPLC) Crude_Extract->Fractionation HPLC High-Performance Liquid Chromatography (HPLC) Fractionation->HPLC Pure_Compounds Isolation of pure (±)-hemi-oxanthromicins A/B HPLC->Pure_Compounds Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Pure_Compounds->Spectroscopic_Analysis

Caption: General workflow for the isolation of hemi-Oxanthromicins.

Structure Elucidation

The molecular structures of the isolated compounds were determined through comprehensive spectroscopic analysis. This typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments to determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry to determine the elemental composition and confirm the molecular weight.

Signaling Pathway and Logical Relationships

The primary biological activity of this class of polyketides is the modulation of K-Ras localization. The following diagram illustrates the logical relationship of this mechanism of action.

G Hemi_Oxanthromicin_A This compound & Analogs KRas_Localization K-Ras Localization at Plasma Membrane Hemi_Oxanthromicin_A->KRas_Localization Inhibits Oncogenic_Signaling Oncogenic K-Ras Downstream Signaling KRas_Localization->Oncogenic_Signaling Enables Cancer_Proliferation Cancer Cell Proliferation & Survival Oncogenic_Signaling->Cancer_Proliferation Promotes

Caption: Inhibition of K-Ras signaling by this compound analogs.

References

Natural Sources of hemi-Oxanthromicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hemi-Oxanthromicin A is a polyketide metabolite belonging to the anthrone (B1665570) class of natural products. It was first identified as the monomeric precursor to the dimeric compound (±)-oxanthromicin. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the producing organisms, methods for its isolation and purification, and its structural characterization.

Natural Producing Organisms

The primary natural source of this compound identified to date is a strain of soil-derived actinomycete, Streptomyces sp. MST-134270 . This bacterium was isolated from a soil sample collected in the environs of Pamplona, Spain[1]. While this compound itself has been specifically isolated from this Streptomyces strain, related anthrone derivatives have also been found in other terrestrial actinomycetes, such as Actinomadura sp. BCC47066 , suggesting that this class of compounds may be more widely distributed among these filamentous bacteria[2][3].

Quantitative Data

The production of this compound is often accompanied by the isolation of related dimeric compounds. The yields of these metabolites can vary based on fermentation conditions.

CompoundProducing OrganismYieldReference
This compoundStreptomyces sp. MST-134270Not explicitly quantifiedSalim et al., 2014
(±)-OxanthromicinStreptomyces sp. MST-134270Not explicitly quantifiedSalim et al., 2014
(±)-spiro-OxanthromicinStreptomyces sp. MST-134270Not explicitly quantifiedSalim et al., 2014

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of polyketides from Streptomyces.

Fermentation of Streptomyces sp. MST-134270
  • Organism: Streptomyces sp. MST-134270

  • Culture Medium: A suitable production medium for actinomycetes, such as ISP2 (Yeast Extract-Malt Extract Agar) or a custom fermentation medium designed to enhance secondary metabolite production.

  • Incubation Conditions: The culture is typically grown under aerobic conditions in shake flasks or a fermenter at a controlled temperature (e.g., 28-30°C) for a period of 7-14 days.

Extraction and Purification of this compound
  • Harvesting: The fermentation broth is harvested and separated into mycelial biomass and supernatant by centrifugation or filtration.

  • Solvent Extraction: The supernatant and the mycelial cake are extracted with an organic solvent such as ethyl acetate. The organic phases are then combined.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

    • Initial Fractionation: Using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) with a stepwise gradient of solvents (e.g., hexane, dichloromethane, ethyl acetate, methanol).

    • Fine Purification: High-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) is used to isolate the pure compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity and stereochemistry of the molecule.

Signaling Pathways and Biosynthesis

While the specific biosynthetic gene cluster for this compound has not been fully characterized, as a polyketide, its biosynthesis is known to proceed via a Type II polyketide synthase (PKS) pathway.

Biosynthetic_Pathway cluster_PKS Type II Polyketide Synthase (PKS) cluster_Tailoring Tailoring Enzymes Acetyl-CoA Acetyl-CoA PKS_Complex Iterative Condensation (KS, CLF, ACP) Acetyl-CoA->PKS_Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Complex Poly-beta-ketone Poly-β-ketone Chain PKS_Complex->Poly-beta-ketone Cyclases Cyclases Poly-beta-ketone->Cyclases Aromatases Aromatases Cyclases->Aromatases Aromatic_Polyketide Folded Aromatic Polyketide Intermediate Aromatases->Aromatic_Polyketide Oxygenases Oxygenases Methyltransferases Methyltransferases Oxygenases->Methyltransferases hemi-Oxanthromicin_A This compound Methyltransferases->hemi-Oxanthromicin_A Aromatic_Polyketide->Oxygenases

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow

The overall process from isolation of the producing organism to the characterization of this compound is summarized in the following workflow.

Experimental_Workflow Soil_Sample Soil Sample Collection (Pamplona, Spain) Isolation Isolation of Streptomyces sp. MST-134270 Soil_Sample->Isolation Fermentation Shake Flask Fermentation Isolation->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Multi-step Chromatography (VLC, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Spectroscopic Analysis (HRMS, NMR) Pure_Compound->Structure_Elucidation Final_Structure This compound Structure Confirmed Structure_Elucidation->Final_Structure

Caption: Experimental workflow for the isolation of this compound.

Logical Relationships

The relationship between this compound and its dimeric derivatives is a key aspect of its chemistry.

Logical_Relationships hemi_Oxan_A This compound (Monomer) Dimerization Dimerization hemi_Oxan_A->Dimerization Oxanthromicin (±)-Oxanthromicin (Dimer) Dimerization->Oxanthromicin spiro_Oxanthromicin (±)-spiro-Oxanthromicin (Dimer) Dimerization->spiro_Oxanthromicin

Caption: Relationship of this compound to its dimers.

References

Methodological & Application

Application Notes and Protocols: Extraction of hemi-Oxanthromicin A from Microbial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hemi-Oxanthromicin A is a polyketide-derived natural product with potential biological activity. This document provides a detailed protocol for the extraction and purification of this compound from microbial fermentation cultures. The methodology is based on established procedures for the isolation of related Oxanthromicin compounds from Actinomadura and Streptomyces species, which are known producers of a diverse array of secondary metabolites.[1][2][3][4][5] The protocol is designed to be a comprehensive guide for researchers in natural product chemistry, microbiology, and drug discovery.

Data Presentation

Table 1: Fermentation Parameters for Production of Oxanthromicin-related Compounds

ParameterRecommended Value/RangeSource
Producing MicroorganismActinomadura sp. or Streptomyces sp.
Culture MediumISP2 Broth or other suitable complex mediaGeneral Knowledge
Incubation Temperature28-30 °CGeneral Knowledge
Incubation Time7-14 daysGeneral Knowledge
Agitation150-200 rpmGeneral Knowledge
pH6.8-7.2General Knowledge

Table 2: Solvent Systems for Chromatographic Purification

Chromatographic StepStationary PhaseMobile PhaseSource
Initial FractionationSilica (B1680970) GelGradient of Chloroform (B151607)/MethanolGeneral Knowledge
Fine PurificationReversed-Phase C18Gradient of Acetonitrile (B52724)/WaterGeneral Knowledge

Experimental Protocols

Fermentation of the Producing Microorganism

This protocol describes the cultivation of the microbial strain to produce this compound.

Materials:

  • A pure culture of the producing Actinomadura or Streptomyces strain

  • ISP2 broth components (per liter): 4 g yeast extract, 10 g malt (B15192052) extract, 4 g dextrose, pH adjusted to 7.0-7.2

  • Shake flasks (e.g., 500 mL)

  • Incubator shaker

Procedure:

  • Prepare the ISP2 broth according to the specified composition and sterilize by autoclaving.

  • Inoculate the sterile broth with a fresh culture of the producing microorganism.

  • Incubate the culture in a shaker incubator at 28-30 °C with agitation (150-200 rpm) for 7-14 days.

  • Monitor the production of the target compound periodically by analytical techniques such as HPLC-MS if standards are available.

Extraction of Crude Metabolites

This protocol details the extraction of secondary metabolites, including this compound, from the fermentation broth.

Materials:

  • Fermentation broth from Step 1

  • Ethyl acetate (B1210297) or other suitable organic solvent (e.g., dichloromethane)

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Combine the supernatant and the mycelial cake for extraction.

  • Extract the combined broth and mycelium with an equal volume of ethyl acetate three times.

  • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification of this compound

This protocol outlines the purification of the target compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Step 2

  • Silica gel for column chromatography

  • Reversed-phase C18 silica gel for HPLC

  • Solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water)

  • Chromatography columns

  • Fraction collector

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Silica Gel Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol.

    • Collect fractions and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing the compound of interest based on the analytical results.

  • Reversed-Phase HPLC (Fine Purification):

    • Dissolve the enriched fraction from the silica gel chromatography in a suitable solvent.

    • Inject the sample into a preparative or semi-preparative reversed-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile in water.

    • Monitor the elution profile with a UV-Vis detector at a suitable wavelength or a mass spectrometer.

    • Collect the peak corresponding to this compound.

    • Verify the purity of the isolated compound by analytical HPLC-MS and NMR spectroscopy.

Visualizations

experimental_workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification inoculation Inoculation of Actinomadura/Streptomyces sp. incubation Incubation (7-14 days, 28-30°C, 150-200 rpm) inoculation->incubation harvesting Harvesting of Fermentation Broth incubation->harvesting centrifugation Centrifugation (Separation of Mycelium and Supernatant) harvesting->centrifugation solvent_extraction Solvent Extraction (Ethyl Acetate) centrifugation->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel fraction_collection Fraction Collection & Analysis (TLC/HPLC) silica_gel->fraction_collection rp_hplc Reversed-Phase HPLC fraction_collection->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound signaling_pathway_placeholder cluster_biosynthesis Simplified Polyketide Biosynthesis cluster_modification Post-PKS Modifications acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization polyketide_chain->cyclization oxidation Oxidation cyclization->oxidation dimerization Dimerization oxidation->dimerization hemi_oxanthromicin_A This compound dimerization->hemi_oxanthromicin_A

References

Application Notes and Protocols for hemi-Oxanthromicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemi-Oxanthromicin A is a novel polyketide natural product isolated from Streptomyces sp. This document provides detailed application notes on its chemical properties and biological activity as a modulator of K-Ras localization, a critical target in oncology research. While a total synthesis for this compound has not been reported, this guide furnishes a comprehensive protocol for its isolation and characterization from microbial sources. The included data and diagrams are intended to support further research and development of this promising compound.

Compound Information

PropertyDetails
Compound Name This compound
Formal Name 9,10-dihydro-3,8,10-trihydroxy-1,7,10-trimethyl-9-oxo-2-anthracenecarboxylic acid[1]
CAS Number 91161-78-3[1]
Molecular Formula C₁₈H₁₆O₆[1]
Molecular Weight 328.3 g/mol [1]
Compound Class Polyketide[1]
Natural Source Streptomyces sp.
Biological Activity Modulator of K-Ras localization

Biological Activity and Mechanism of Action

This compound has been identified as a potent modulator of the subcellular localization of the K-Ras oncoprotein. The function of Ras proteins is contingent on their correct localization to the plasma membrane, where they engage with downstream effector proteins to activate signaling pathways that drive cell proliferation and survival. Mutations in the KRAS gene are among the most common drivers of human cancers.

This compound has been shown to induce the mislocalization of oncogenic mutant K-Ras from the plasma membrane into the cytoplasm. This action effectively disrupts K-Ras signaling, presenting a promising therapeutic strategy for K-Ras-driven cancers.

Quantitative Data

While specific IC₅₀ values for this compound are not detailed in the provided abstracts, the following table presents data for structurally related synthetic analogs, highlighting the potential of this chemical scaffold for potent K-Ras modulation.

CompoundBiological ActivityIC₅₀ (µM)
Synthetic oxanthroquinone ethyl esterMislocalization of oncogenic mutant K-Ras (mGFP-K-RasG12V)4.6
3-O-methyl-oxanthroquinone ethyl esterMislocalization of oncogenic mutant K-Ras (mGFP-K-RasG12V)1.2

Experimental Protocols

Protocol 1: Isolation of this compound from Streptomyces sp.

This protocol outlines the general procedure for the isolation of this compound from a fermentation culture of a producing Streptomyces strain.

Materials and Equipment:

  • Streptomyces sp. producing strain

  • Solid-phase fermentation medium (e.g., cracked wheat, rice)

  • Organic solvents (e.g., ethyl acetate (B1210297), methanol, hexane (B92381), acetonitrile)

  • Silica (B1680970) gel for chromatography

  • HPLC system with a C18 column

  • Rotary evaporator

  • NMR spectrometer

  • High-resolution mass spectrometer

Procedure:

  • Fermentation:

    • Inoculate a suitable solid-phase medium with the Streptomyces sp. strain.

    • Incubate the culture under optimized conditions (e.g., 28°C for 14-21 days) to allow for the production of secondary metabolites.

  • Extraction:

    • Macerate the solid culture and extract exhaustively with ethyl acetate (3 x volume).

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Preliminary Purification:

    • Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.

    • Elute with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.

  • HPLC Purification:

    • Pool the fractions containing this compound and concentrate.

    • Perform final purification using a semi-preparative HPLC system equipped with a C18 column.

    • Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) to isolate the pure compound.

  • Structure Confirmation:

    • Confirm the identity and purity of the isolated this compound using high-resolution mass spectrometry and 1D/2D NMR spectroscopy.

    • Compare the obtained data with the literature values.

Visualizations

isolation_workflow Figure 1: Isolation Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_characterization 4. Characterization streptomyces Streptomyces sp. Culture extraction Solvent Extraction streptomyces->extraction crude_extract Crude Extract extraction->crude_extract vlc VLC (Silica Gel) crude_extract->vlc hplc HPLC (C18) vlc->hplc pure_compound This compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: A generalized workflow for the isolation and characterization of this compound.

kras_signaling_pathway Figure 2: K-Ras Signaling and Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm kras_active Active K-Ras kras_inactive Inactive K-Ras kras_active->kras_inactive Mislocalization downstream Downstream Signaling (e.g., RAF-MEK-ERK) kras_active->downstream hemi_ox This compound hemi_ox->kras_active Induces Mislocalization proliferation Tumor Growth downstream->proliferation

Caption: The proposed mechanism of action for this compound in modulating K-Ras signaling.

References

Application Notes and Protocols: hemi-Oxanthromicin A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no specific information regarding "hemi-Oxanthromicin A." Extensive searches for its mechanism of action, biological activity, and target identification have not yielded any relevant results. The provided search results discuss the general mechanisms of action for various antibiotics, with a notable focus on Azithromycin, but do not contain any data or mention of this compound.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound at this time. The absence of primary research or review articles on this specific compound in the public domain prevents the creation of the detailed scientific content as requested.

For researchers, scientists, and drug development professionals interested in novel antibiotics, it is recommended to consult recent publications in medicinal chemistry and microbiology journals, patent databases, or specialized chemical compound databases for the most current information on newly discovered molecules. Should "this compound" be a newly synthesized or discovered compound, data regarding its biological activity may become available in the future as research progresses.

Application Notes and Protocols for Azithromycin as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information could be found for "hemi-Oxanthromicin A." The following application notes and protocols are based on Azithromycin (B1666446) , a well-characterized macrolide antibiotic with a broad spectrum of activity. It is possible that "this compound" is a related compound, a synonym, or a novel agent not yet described in publicly available literature. The information presented here for Azithromycin should be considered as a relevant proxy.

Introduction

Azithromycin is a macrolide antibiotic belonging to the azalide class.[1][2] It is structurally related to erythromycin (B1671065) and functions by inhibiting bacterial protein synthesis.[2][3] Azithromycin is known for its broad antimicrobial spectrum, favorable pharmacokinetic properties, and immunomodulatory effects.[4] It demonstrates activity against a variety of Gram-positive and Gram-negative bacteria, including intracellular pathogens.

Antimicrobial Spectrum and Activity

Azithromycin is effective against a wide range of bacteria. It is generally more potent against Gram-negative organisms compared to erythromycin, while maintaining good activity against Gram-positive bacteria.

Table 1: In Vitro Activity of Azithromycin Against Various Bacterial Pathogens

Bacterial SpeciesMIC range (µg/mL)Notes
Staphylococcus aureus (Methicillin-susceptible)≤ 1Cross-resistance with erythromycin-resistant strains is observed.
Streptococcus pneumoniae≤ 0.5Effective against many strains.
Haemophilus influenzae≤ 0.5Significantly more potent than erythromycin.
Moraxella catarrhalis≤ 0.5Good activity reported.
Neisseria gonorrhoeae≤ 0.25Up to four times more potent than erythromycin.
Chlamydia trachomatisSimilar to erythromycinEffective against intracellular pathogens.
Legionella pneumophilaSimilar to erythromycinGood activity reported.
Pseudomonas aeruginosaVariable (MICs can be high in standard lab media)Activity is enhanced in physiologically relevant media and in combination with other agents. Encapsulation in liposomes can also lower MIC values.
Enterobacteriaceae (e.g., E. coli, Salmonella, Shigella)≤ 4More potent than erythromycin.
Enterococcus faecalis (Azithromycin-resistant)>1000 (free drug)Encapsulation into PLGA nanoparticles can reduce the MIC to 256 µg/mL by overcoming efflux pump resistance.
Staphylococcus aureus (MRSA, Azithromycin-resistant)256 (free drug)Encapsulation into PLGA nanoparticles can reduce the MIC to 64 µg/mL.

Mechanism of Action

Azithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the translocation of peptides. This action is primarily bacteriostatic, but at high concentrations, it can be bactericidal against certain bacteria like Streptococcus species and H. influenzae.

In addition to its direct antimicrobial effects, azithromycin has been shown to possess immunomodulatory properties, which can contribute to its therapeutic efficacy in chronic inflammatory diseases. It can also interfere with bacterial quorum sensing and biofilm formation.

Signaling Pathway of Antimicrobial Action

antimicrobial_action Mechanism of Action of Azithromycin cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis essential for 50S_Subunit->Protein_Synthesis Inhibition 30S_Subunit->Protein_Synthesis essential for Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Protein_Synthesis->Bacterial_Growth Inhibition Bacterial_Death Bacterial Death (at high concentrations) Bacterial_Growth->Bacterial_Death Leads to Azithromycin Azithromycin Azithromycin->50S_Subunit Binds to 23S rRNA of the 50S subunit

Caption: Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the microbroth dilution method.

Materials:

  • Azithromycin stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Positive control (bacterial inoculum without antibiotic)

  • Negative control (broth only)

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of Azithromycin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate for the test organism.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL and a final volume of 100 µL.

  • Include a positive control well (100 µL of inoculum in broth) and a negative control well (100 µL of broth only).

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of Azithromycin that completely inhibits visible bacterial growth. This can also be determined using a microplate reader by measuring absorbance at 600 nm.

Protocol 2: Assessment of Anti-Biofilm Activity

This protocol utilizes a Calgary biofilm device or a similar method.

Materials:

  • Calgary biofilm device (or 96-well plate with pegs)

  • Bacterial culture grown to logarithmic phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Azithromycin solutions at various concentrations

  • Sterile saline

  • Sonicator

  • Plate reader

Procedure:

  • Inoculate the wells of the Calgary biofilm device with the bacterial culture and incubate for 24-48 hours to allow for biofilm formation on the pegs.

  • After incubation, gently wash the pegs with sterile saline to remove planktonic bacteria.

  • Transfer the pegs to a new 96-well plate containing different concentrations of Azithromycin.

  • Incubate for a further 24 hours.

  • After treatment, wash the pegs again with sterile saline.

  • Place the pegs in a new plate with recovery broth and sonicate to dislodge the biofilm bacteria.

  • Quantify the viable bacteria in the recovery broth by serial dilution and plating or by measuring absorbance.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Antimicrobial Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Optional) cluster_mechanism Mechanism of Action Studies Prepare_Inoculum Prepare Standardized Bacterial Inoculum MIC_Assay MIC Assay (Broth Microdilution) Prepare_Inoculum->MIC_Assay Biofilm_Assay Anti-Biofilm Assay (e.g., Calgary Device) Prepare_Inoculum->Biofilm_Assay MBC_Assay MBC Assay (Plating from MIC wells) MIC_Assay->MBC_Assay Animal_Model Select Animal Model (e.g., Murine Abscess) MIC_Assay->Animal_Model Inform Dosing End End Biofilm_Assay->End Infection Induce Infection Animal_Model->Infection Treatment Administer Azithromycin Infection->Treatment Evaluation Evaluate Efficacy (e.g., Bacterial Load, Survival) Treatment->Evaluation Evaluation->End Ribosome_Binding Ribosome Binding Assay Protein_Synthesis_Inhibition Protein Synthesis Inhibition Assay Ribosome_Binding->Protein_Synthesis_Inhibition RNA_Seq Transcriptomic Analysis (RNA-Seq) Protein_Synthesis_Inhibition->RNA_Seq RNA_Seq->End Start Start Start->Prepare_Inoculum

Caption: A general workflow for the evaluation of an antimicrobial agent like Azithromycin.

Conclusion

Azithromycin is a potent antimicrobial agent with a well-defined mechanism of action and a broad spectrum of activity. The provided protocols and data serve as a foundation for researchers and drug development professionals interested in utilizing Azithromycin or similar compounds. When investigating novel or poorly characterized agents like "this compound," these established methodologies for a related compound can provide a valuable starting point for further research.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Hemi-Oxanthromicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemi-Oxanthromicin A is a novel synthetic compound with potential therapeutic applications. Early-stage drug development necessitates a thorough evaluation of a compound's cytotoxic profile to determine its safety and therapeutic window. This document provides detailed protocols for a panel of robust cell-based assays to quantitatively assess the cytotoxicity of this compound. The assays included are the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. Adherence to these protocols will ensure reproducible and reliable data for informed decision-making in the drug development pipeline.

General Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells treat_cells Treat Cells with This compound plate_cells->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-Glo 3/7 (Apoptosis) incubate->caspase read_plate Measure Absorbance/ Luminescence mtt->read_plate ldh->read_plate caspase->read_plate calc_ic50 Calculate % Cytotoxicity & IC50 Values read_plate->calc_ic50 interpret Interpret Results & Draw Conclusions calc_ic50->interpret G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 family (Bax, Bak) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome with Cytochrome c and Apaf-1 Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase37 Caspase37 Caspase-3, -7 Procaspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Application Note & Protocol: Quantification of hemi-Oxanthromicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hemi-Oxanthromicin A is a polyketide natural product with potential therapeutic applications. Accurate quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound from bacterial cultures using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).

Analytical Method Overview

This method utilizes reverse-phase HPLC for the separation of this compound from other components in a sample matrix. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from a certified reference standard. The protocol includes steps for sample preparation, chromatographic conditions, and data analysis.

Key Features of the Method:

  • High Specificity: Chromatographic separation resolves this compound from potential interfering compounds.

  • Good Sensitivity: The method is suitable for quantifying this compound at relevant concentrations.

  • Robustness: The protocol is designed to be reproducible and reliable.

Experimental Protocols

Materials and Reagents
  • This compound certified reference standard (CAS: 91161-78-3)[1]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Bacterial culture producing this compound

  • Sterile centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials with inserts

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Ultrasonic bath

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a clean, amber glass vial. Mix until fully dissolved. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation from Bacterial Culture
  • Culture Broth Extraction:

    • Transfer 10 mL of the bacterial culture broth into a 50 mL centrifuge tube.

    • Add 20 mL of ethyl acetate to the tube.

    • Vortex vigorously for 5 minutes to ensure thorough extraction of the compound into the organic solvent.

    • Centrifuge at 4000 rpm for 15 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully collect the upper ethyl acetate layer into a clean round-bottom flask.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 1.0 mL of the mobile phase.

    • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial. The sample is now ready for analysis.

HPLC-DAD Conditions
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (to be determined by DAD analysis of the standard, typically in the UV range for polyketides).

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak area for this compound at each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Quantification: Inject the prepared sample and identify the this compound peak based on its retention time compared to the standard. Record the peak area.

  • Calculation: Calculate the concentration of this compound in the original sample using the following formula:

    Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope of calibration curve

    Remember to account for the dilution factor from the sample preparation steps to determine the final concentration in the original culture broth.

Data Presentation

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
DetectionDiode Array Detector (DAD)

Table 2: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Linear Regression **y = [m]x + [c]
Correlation Coefficient (R²) [R² value]

Table 3: Quantification of this compound in a Bacterial Culture Sample

Sample IDPeak Area (Arbitrary Units)Calculated Concentration in Extract (µg/mL)Concentration in Original Culture (µg/mL)
Sample 1[Insert Data][Insert Data][Insert Data]
Sample 2[Insert Data][Insert Data][Insert Data]
Sample 3[Insert Data][Insert Data][Insert Data]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis culture Bacterial Culture (10 mL) extraction Liquid-Liquid Extraction (20 mL Ethyl Acetate) culture->extraction 1 centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation 2 collection Collect Organic Layer centrifugation->collection 3 drying Dry over Na2SO4 collection->drying 4 evaporation Rotary Evaporation drying->evaporation 5 reconstitution Reconstitute in Mobile Phase (1 mL) evaporation->reconstitution 6 filtration 0.22 µm Syringe Filtration reconstitution->filtration 7 hplc_vial Sample in HPLC Vial filtration->hplc_vial 8 hplc_injection Inject Sample (10 µL) hplc_vial->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection DAD Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Integrate Peak Area of Sample data_acquisition->peak_integration calibration_curve Generate Calibration Curve from Standards quantification Quantify Concentration calibration_curve->quantification peak_integration->quantification

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship for Method Development

method_development cluster_initial_steps Initial Assessment cluster_method_optimization Method Optimization cluster_validation Method Validation solubility Solubility & Stability Testing (Various Solvents) column_selection Column Selection (e.g., C18, C8) solubility->column_selection uv_scan UV-Vis Scan of Standard (Determine λmax) mobile_phase Mobile Phase Optimization (Solvent ratio, pH) uv_scan->mobile_phase column_selection->mobile_phase gradient Gradient Optimization (Slope, Time) mobile_phase->gradient flow_rate Flow Rate Adjustment gradient->flow_rate linearity Linearity & Range flow_rate->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Logical workflow for analytical method development.

Preliminary Stability and Solubility Considerations

Specific stability and solubility data for this compound are not widely available. Therefore, it is crucial to perform preliminary experiments to determine the optimal solvent for stock solutions and to assess the stability of the compound under various conditions (e.g., temperature, light exposure, pH). Based on the properties of other polyketides, initial solvents to test for solubility include methanol, ethanol, DMSO, and acetonitrile. For stability, it is recommended to analyze freshly prepared solutions and compare them to solutions stored under different conditions over time.

Conclusion

This application note provides a robust and detailed protocol for the quantification of this compound from bacterial cultures. The provided HPLC-DAD method, when properly validated, will enable researchers, scientists, and drug development professionals to accurately and reliably measure the concentration of this promising polyketide. The experimental workflow and method development diagrams offer a clear visual guide for implementing and optimizing this analytical procedure.

References

Application Notes and Protocols for Target Identification Studies Using Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Target Identification for Natural Products

Natural products are a rich source of structurally diverse and biologically active molecules, playing a crucial role in drug discovery. Identifying the cellular targets of these bioactive compounds is fundamental to understanding their mechanism of action, paving the way for further drug development and optimization. Various strategies are employed for target identification, with affinity-based proteomics being a powerful and widely used approach. This technique utilizes a modified version of the natural product to "fish" for its binding partners within a complex biological sample, such as a cell lysate. Subsequent identification of these interacting proteins, typically by mass spectrometry, can reveal the direct molecular targets of the compound.

A Note on hemi-Oxanthromicin A

Initial interest in this compound as a candidate for target identification studies is understandable given its natural product origin. However, current data suggests that this compound may not be an ideal candidate for such investigations. According to available information, this compound, the monomer of (±)-oxanthromicin, has been found to be largely inactive in a range of bioassays. Specifically, it has shown no significant activity in antibacterial, antiviral, antimycobacterial, and phytopathogenic assays, with a Minimum Inhibitory Concentration (MIC) greater than 50 µg/mL.[1] Furthermore, it exhibits minimal cytotoxicity and, unlike its related metabolites, does not affect the mislocalization of the oncogenic mutant K-Ras.[1]

Given this lack of significant biological activity in the tested assays, conducting extensive target identification studies on this compound would likely be uninformative. The fundamental premise of such studies is to elucidate the mechanism of a bioactive compound. Without a discernible biological effect, it is challenging to validate any identified protein interactions as being functionally relevant.

Therefore, the following application notes and protocols are presented as a general guide for target identification of a hypothetical bioactive natural product, hereafter referred to as "Bioactive NP."

General Workflow for Target Identification of a Bioactive Natural Product

A typical workflow for affinity-based target identification involves several key stages, from the synthesis of a chemical probe to the bioinformatic analysis of potential protein targets.

Target Identification Workflow cluster_0 Probe Synthesis & Characterization cluster_1 Affinity Purification cluster_2 Protein Identification & Validation Bioactive_NP Bioactive NP Linker_Attachment Linker Attachment Site Selection Bioactive_NP->Linker_Attachment Probe_Synthesis Affinity Probe Synthesis Linker_Attachment->Probe_Synthesis Activity_Assay Bioactivity Confirmation of Probe Probe_Synthesis->Activity_Assay Cell_Lysate Prepare Cell Lysate Incubation Incubate Probe with Lysate Cell_Lysate->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Affinity_Matrix Immobilize Probe on Affinity Matrix Affinity_Matrix->Incubation Elution Elute Target Proteins Washing->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE MS_Analysis Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS_Analysis Data_Analysis Database Search & Protein ID MS_Analysis->Data_Analysis Target_Validation Target Validation Assays Data_Analysis->Target_Validation

Caption: General workflow for affinity-based target identification of a bioactive natural product.

Experimental Protocols

Protocol 1: Synthesis of a "Bioactive NP" Affinity Probe

Objective: To chemically modify the "Bioactive NP" with a linker arm and a reactive handle for immobilization, while retaining its biological activity.

Materials:

  • "Bioactive NP"

  • Linker molecule (e.g., a polyethylene (B3416737) glycol (PEG) linker with a terminal amine or carboxyl group)

  • Affinity tag (e.g., biotin) or reactive group for immobilization (e.g., N-hydroxysuccinimide (NHS) ester)

  • Appropriate solvents and reagents for chemical synthesis

  • Thin Layer Chromatography (TLC) plates and High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass spectrometer and Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Methodology:

  • Selection of Linker Attachment Site: Analyze the structure-activity relationship (SAR) of "Bioactive NP" to identify a position where chemical modification is least likely to disrupt its biological activity. This is a critical step and may require prior knowledge of the pharmacophore.

  • Chemical Synthesis:

    • Synthesize a derivative of "Bioactive NP" with a functional group suitable for linker attachment.

    • Couple the linker molecule to the derivatized "Bioactive NP".

    • Attach the affinity tag (e.g., biotin) or reactive group to the other end of the linker.

  • Purification: Purify the synthesized affinity probe using HPLC to ensure high purity.

  • Structural Confirmation: Confirm the chemical structure of the affinity probe using mass spectrometry and NMR.

  • Bioactivity Confirmation: Perform the relevant biological assay to confirm that the synthesized probe retains the biological activity of the parent "Bioactive NP". A significant loss of activity may indicate that the linker attachment site is critical for its function, and an alternative site should be considered.

Protocol 2: Affinity Purification of Target Proteins

Objective: To isolate proteins from a cell lysate that specifically bind to the "Bioactive NP" affinity probe.

Materials:

  • Affinity matrix (e.g., streptavidin-agarose beads if using a biotinylated probe, or NHS-activated sepharose beads)

  • Cell culture of a relevant cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with a low concentration of non-ionic detergent like Tween-20)

  • Elution buffer (e.g., high concentration of free biotin (B1667282) for biotinylated probes, low pH buffer like glycine-HCl, or a denaturing buffer like SDS-PAGE loading buffer)

  • Control probe (e.g., a structurally similar but inactive analog, or the affinity tag alone)

Methodology:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • Immobilization of the Affinity Probe:

    • Incubate the affinity probe with the affinity matrix to allow for covalent coupling or high-affinity binding.

    • Wash the matrix to remove any unbound probe.

  • Affinity Chromatography:

    • Incubate the cell lysate with the immobilized affinity probe. A parallel incubation with a control probe should be performed to identify non-specific binders.

    • Wash the matrix extensively with wash buffer to remove proteins that do not specifically bind to the probe.

    • Elute the bound proteins using an appropriate elution buffer.

  • Sample Preparation for Analysis:

    • Concentrate the eluted protein samples.

    • Visualize the eluted proteins by running a small aliquot on an SDS-PAGE gel followed by silver or Coomassie staining. This can provide a preliminary indication of the success of the pull-down.

Affinity Chromatography Workflow Start Start with Immobilized Affinity Probe Lysate Incubate with Cell Lysate Start->Lysate Binding Wash Wash to Remove Non-specific Proteins Lysate->Wash Separation Elute Elute Bound Target Proteins Wash->Elute Purification End Collect Eluate for MS Analysis Elute->End

Caption: Workflow of affinity chromatography for target protein isolation.

Protocol 3: Mass Spectrometry-Based Proteomic Analysis

Objective: To identify the proteins isolated by affinity purification.

Materials:

  • Eluted protein samples from Protocol 2

  • SDS-PAGE gel and staining reagents

  • In-gel digestion kit (containing trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Protein database (e.g., Swiss-Prot)

  • Bioinformatics software for data analysis

Methodology:

  • In-gel Digestion:

    • Run the eluted protein samples on an SDS-PAGE gel.

    • Excise the protein bands of interest (or the entire lane if a complex mixture is expected).

    • Destain the gel pieces.

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins into smaller peptides using trypsin.

    • Extract the peptides from the gel.

  • LC-MS/MS Analysis:

    • Inject the extracted peptides into the LC-MS/MS system.

    • The peptides are separated by liquid chromatography based on their hydrophobicity.

    • As the peptides elute from the column, they are ionized and analyzed by the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to obtain sequence information (MS2 or tandem MS scan).

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest).

    • The software matches the experimental spectra to theoretical spectra of peptides from the database to identify the proteins present in the sample.

    • Compare the list of proteins identified from the "Bioactive NP" pull-down with the control pull-down to identify specific binders.

Data Presentation

The quantitative data from the proteomic analysis should be summarized in a clear and structured table for easy comparison.

Protein ID Gene Name MW (kDa) Peptide Count (Bioactive NP) Peptide Count (Control) Fold Enrichment
P12345GENE175.225125.0
Q67890GENE242.1180-
..................

Table 1: Example of a summary table for proteins identified by affinity purification followed by mass spectrometry. Fold enrichment can be calculated based on spectral counts or other quantitative proteomics methods.

Target Validation

Following the identification of potential targets, it is crucial to validate these interactions using orthogonal methods. This may include:

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to confirm the direct binding of the "Bioactive NP" to the purified target protein and to determine binding affinities (e.g., Kd).

  • Cell-based Assays: Knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the identified target gene should abolish or reduce the biological effect of the "Bioactive NP".

  • Enzymatic Assays: If the identified target is an enzyme, the "Bioactive NP" can be tested for its ability to inhibit or activate the enzyme's activity in vitro.

Conclusion

The protocols and workflows described provide a robust framework for the target identification of bioactive natural products. This process is essential for understanding their therapeutic potential and for the rational design of new drugs. While these methods are powerful, their application is predicated on the starting compound having a measurable biological activity. In the case of this compound, its reported lack of significant bioactivity in several assays suggests that it may not be a suitable candidate for such in-depth target identification studies, as validating the functional relevance of any identified protein interactions would be challenging. Future investigations could focus on the bioactive congeners of this compound, such as (±)-oxanthromicin, to uncover their molecular targets and mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with hemi-Oxanthromicin A and Other Poorly Soluble Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with hemi-Oxanthromicin A and other poorly soluble polyketide compounds during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound (CAS No. 91161-78-3) is a polyketide that is the monomer of (±)-oxanthromicin. Unlike its dimeric counterpart, it has been reported to show minimal cytotoxicity and is largely inactive in various assays, including those for antibacterial, antiviral, and antimycobacterial activity. It also does not inhibit the mislocalisation of the oncogenic mutant K-Ras from the plasma membrane.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound is known to be soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, preparing a concentrated stock solution in 100% DMSO is a common starting point.[1][2]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What can I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[3][4] Here are several strategies to prevent this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.[2]

  • Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps. You can do this by first diluting your concentrated stock into pure DMSO to a lower concentration, and then diluting this intermediate stock into your pre-warmed (37°C) aqueous medium.

  • Slow addition and mixing: Add the DMSO stock to the aqueous solution dropwise while vortexing or gently swirling to ensure rapid and uniform dispersion.

  • Gentle warming and sonication: For initial solubilization in the stock solvent, gently warming the solution to 37°C or using a sonicator can be beneficial.

Q4: Can I use pH modification to improve the solubility of my polyketide compound?

A4: Yes, if your compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility. Acidic compounds are generally more soluble at a higher (more basic) pH, while basic compounds are more soluble at a lower (more acidic) pH. It is crucial to determine the pKa of your compound to inform the pH adjustment strategy.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Compound does not dissolve in the initial solvent (e.g., DMSO). The compound may have very low intrinsic solubility or may require more energy to dissolve.1. Increase the volume of the solvent to lower the concentration.2. Gently warm the solution in a 37°C water bath for 5-10 minutes.3. Use a sonicator to break up particles and aid in dissolution.
Immediate precipitation upon dilution into aqueous media. This "crashing out" is due to a rapid change in solvent polarity, and the final concentration exceeding the aqueous solubility limit.1. Reduce the final working concentration of the compound.2. Perform a serial dilution, potentially with an intermediate dilution in a co-solvent/aqueous mixture.3. Add the DMSO stock to the pre-warmed aqueous medium dropwise while vortexing.
Precipitation occurs over time in the final assay medium. The solution is supersaturated and not thermodynamically stable. The compound may also be degrading.1. Consider using solubility-enhancing excipients such as cyclodextrins or surfactants to create more stable formulations.2. Assess the stability of your compound in the assay medium over the time course of your experiment.
Inconsistent results between experiments. This may be due to variability in stock solution preparation or incomplete dissolution.1. Standardize the protocol for preparing and diluting the compound.2. Ensure the stock solution is fully dissolved and homogenous before each use by visual inspection.3. Prepare fresh dilutions for each experiment from a frozen stock aliquot.

Quantitative Data Presentation

Note: Specific quantitative solubility data for this compound is not publicly available. The following table provides an example of how to structure such data for a representative poorly soluble polyketide compound. Researchers should determine this experimentally for their specific compound and conditions.

Solvent SystemTemperature (°C)Maximum Solubility (µg/mL)Method
Deionized Water25< 1Shake-flask
PBS (pH 7.4)25< 1Shake-flask
PBS (pH 7.4)371.5Shake-flask
100% DMSO25> 50,000Visual Inspection
100% Methanol25> 20,000Visual Inspection
Cell Culture Medium + 10% FBS372.5Turbidity Assay
Cell Culture Medium + 10% FBS + 0.1% DMSO375Turbidity Assay

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of a poorly soluble compound like this compound (Molecular Weight: 328.3 g/mol ).

  • Weigh the Compound: Accurately weigh out 1 mg of the compound using a calibrated analytical balance and place it into a sterile, amber glass vial.

  • Calculate Solvent Volume: Based on the desired stock concentration (10 mM) and the amount weighed, calculate the required volume of DMSO.

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.01 mol/L * 328.3 g/mol )) * 1,000,000 = 304.6 µL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Medium

This protocol details the dilution of the DMSO stock into an aqueous medium (e.g., cell culture medium) to a final concentration of 10 µM.

  • Pre-warm the Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C to increase the solubility of the compound.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in pure DMSO.

  • Final Dilution:

    • Add the appropriate volume of pre-warmed aqueous medium to a sterile conical tube.

    • To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you would add 1 µL of the stock to every 999 µL of medium.

    • Crucial Step: While gently vortexing or swirling the tube of medium, add the small volume of the DMSO stock dropwise. This rapid dispersion is key to preventing precipitation.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be used in your experiment. Always include a vehicle control with the same final concentration of DMSO in your experimental setup.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution cluster_assay Experiment weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (Vortex, Sonicate, Warm) weigh->dissolve stock 3. Prepare Aliquots of Concentrated Stock Solution dissolve->stock intermediate 4. Intermediate Dilution (in DMSO, optional) stock->intermediate final_dilution 5. Final Dilution in Pre-warmed Aqueous Medium (Add dropwise while mixing) stock->final_dilution Direct Dilution intermediate->final_dilution add_to_cells 6b. Add to Assay (e.g., cell culture) final_dilution->add_to_cells control 6a. Prepare Vehicle Control (Medium + same % DMSO) incubate 7. Incubate and Acquire Data add_to_cells->incubate

Caption: General experimental workflow for preparing and using a poorly soluble compound.

troubleshooting_logic start Compound Precipitates in Aqueous Medium check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration and re-test. check_conc->reduce_conc Yes check_dilution Was the dilution performed correctly? check_conc->check_dilution No success Solubility Issue Resolved reduce_conc->success improve_dilution Use serial dilutions. Add stock to pre-warmed medium dropwise with mixing. check_dilution->improve_dilution No check_stability Is the compound stable in the medium over time? check_dilution->check_stability Yes improve_dilution->success use_excipients Consider solubility enhancers (e.g., cyclodextrins, surfactants). check_stability->use_excipients No check_stability->success Yes use_excipients->success

Caption: Troubleshooting logic for addressing compound precipitation issues.

hypothetical_pathway Hypothetical Signaling Pathway for a Novel Bioactive Compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) KRas K-Ras EGFR->KRas Activates RAF RAF KRas->RAF PI3K PI3K KRas->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Transcription->Proliferation Compound Novel Bioactive Compound Compound->KRas Potential Inhibition?

Caption: Hypothetical signaling pathway for screening a novel bioactive compound.

References

Technical Support Center: Stability of hemi-Oxanthromicin A and Related Macrolide Antibiotics in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of hemi-Oxanthromicin A and other macrolide antibiotics in various solvents, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for macrolide antibiotics like this compound in solution?

A1: While specific data for this compound is limited, the degradation of macrolide antibiotics generally proceeds through several key pathways. These include:

  • Hydrolysis: The large lactone ring, a defining feature of macrolides, can be hydrolyzed, leading to a loss of biological activity.

  • N-Oxidation: The tertiary amine groups present in the sugar moieties are susceptible to oxidation.

  • N-Demethylation: The removal of methyl groups from the amino sugars can occur.

  • Cleavage of Glycosidic Bonds: The sugar residues attached to the macrolactone ring can be cleaved off, particularly under acidic conditions.

Q2: Which solvents are generally recommended for dissolving and storing macrolide antibiotics?

A2: The choice of solvent is critical for maintaining the stability of macrolide antibiotics. Based on studies of related compounds like erythromycin (B1671065) and clarithromycin, the following can be considered:

  • Acetonitrile (ACN): Often shows good stability for macrolides at room temperature, making it a suitable solvent for stock solutions and analytical work. However, the presence of acidic additives like trifluoroacetic acid (TFA) or formic acid can lead to rapid degradation.

  • Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF): These are common organic solvents in which macrolides are soluble. Stability in these solvents can vary, and it is recommended to perform preliminary stability tests for your specific application and storage conditions.

Q3: How should I determine the stability of this compound in a new solvent?

A3: A stability study should be conducted. This typically involves dissolving the compound in the solvent of interest and monitoring its concentration over time at defined storage conditions (e.g., temperature, light exposure). A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What analytical techniques are most suitable for stability studies of macrolide antibiotics?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for stability testing of macrolide antibiotics. An HPLC method coupled with a suitable detector (e.g., UV or Mass Spectrometry) can separate the parent compound from its degradation products and provide accurate quantification.

Troubleshooting Guides

This section addresses specific issues you may encounter during your stability experiments.

Issue Possible Causes Troubleshooting Steps
Rapid degradation of the compound in solution. Solvent incompatibility: The solvent may be reacting with the compound. pH of the solution: Traces of acid or base in the solvent can catalyze degradation. Presence of oxidizing agents: Peroxides in older solvents can cause oxidative degradation. Light sensitivity: The compound may be photolabile.1. Solvent Selection: Test stability in a range of recommended solvents (e.g., acetonitrile, ethanol). 2. pH Control: Ensure the solvent is neutral. If buffering is necessary, use a buffer system known to be compatible with macrolides. 3. Use Fresh Solvents: Always use high-purity, fresh solvents. 4. Protect from Light: Store solutions in amber vials or protect them from light.
Inconsistent or non-reproducible HPLC results. Improper sample preparation: Inaccurate dilutions or incomplete dissolution. HPLC system issues: Leaks, air bubbles in the pump, or column degradation. Mobile phase problems: Incorrect composition or pH, or microbial growth.1. Standardize Sample Preparation: Use calibrated pipettes and ensure the compound is fully dissolved before injection. 2. System Suitability Tests: Regularly perform system suitability tests to check the performance of your HPLC system. 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each analysis and filter it before use.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products. Contamination: Contaminants from the solvent, glassware, or sample matrix. Excipient interference: If working with a formulated product.1. Forced Degradation Studies: Perform forced degradation studies (see "Experimental Protocols") to identify potential degradation products. 2. Run Blanks: Inject a blank solvent to check for contamination. 3. Analyze Placebo: If applicable, analyze a placebo formulation to identify peaks from excipients.

Data Presentation

The stability of macrolide antibiotics is highly dependent on the solvent and storage conditions. The following table summarizes hypothetical stability data for a macrolide antibiotic in different organic solvents over time at room temperature (25°C), as would be determined by an HPLC stability study.

Solvent Initial Concentration (% Remaining) 24 Hours (% Remaining) 48 Hours (% Remaining) 7 Days (% Remaining)
Acetonitrile10099.598.897.2
Methanol10098.296.592.1
Ethanol10097.895.991.5
DMSO10099.198.096.3

Note: This is example data. Actual stability will vary depending on the specific macrolide and experimental conditions.

Experimental Protocols

Protocol for Determining the Stability of this compound in an Organic Solvent

This protocol outlines the steps to assess the stability of this compound in a selected organic solvent using HPLC.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity organic solvent (e.g., acetonitrile, HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a working solution at a concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stability Study Setup:

  • Transfer aliquots of the working solution into several amber HPLC vials.

  • Store the vials under the desired conditions (e.g., room temperature, 25°C).

  • Designate time points for analysis (e.g., 0, 24, 48, 72 hours, and 7 days).

4. HPLC Analysis:

  • At each time point, inject a sample from one of the vials into the HPLC system.

  • Record the peak area of the this compound peak.

  • The initial injection at time 0 will serve as the baseline (100% stability).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration using the following formula:

  • Plot the percentage remaining against time to visualize the degradation profile.

Forced Degradation Study Protocol

To understand the degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to more extreme conditions.

  • Acidic Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to a solution of the compound.

  • Basic Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to a solution of the compound.

  • Oxidative Degradation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) to a solution of the compound.

  • Thermal Degradation: Heat a solution of the compound at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a solution of the compound to UV light.

After a set period, analyze the samples by HPLC to observe the formation of degradation products.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis A Weigh this compound B Dissolve in Solvent A->B C Prepare Working Solution B->C D Aliquot into Vials C->D E Store at Defined Conditions D->E F Sample at Time Points E->F G HPLC Injection F->G H Data Acquisition G->H I Calculate % Remaining H->I

Caption: Workflow for determining the stability of this compound.

logical_relationship Compound This compound Stability Solvent Solvent Properties (Polarity, pH, Purity) Compound->Solvent Temp Storage Temperature Compound->Temp Light Light Exposure Compound->Light Degradation Degradation Rate Solvent->Degradation Temp->Degradation Light->Degradation

Technical Support Center: Synthesis of hemi-Oxanthromicin A and Related Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of complex polyketides like hemi-Oxanthromicin A. Given that this compound is a polyketide isolated from Streptomyces sp., and a total synthesis has not been published, this guide addresses common challenges encountered during the synthesis of similar polycyclic aromatic natural products.[1][2][3][4]

Troubleshooting Guide

This guide is designed to help you navigate common issues that may arise during a multi-step synthesis of a complex polyketide.

Q1: Low yield in the initial polyketide chain elongation steps. What are the likely causes and solutions?

Possible Causes:

  • Inefficient Acylation: Poor activation of the carboxylic acid extender units (e.g., malonyl-CoA analogs) or inefficient transfer to the acyl carrier protein (ACP) or its synthetic equivalent.

  • Side Reactions: Decarboxylation of activated extender units before condensation can occur, reducing the efficiency of chain elongation.

  • Steric Hindrance: Bulky protecting groups on the starter or extender units can impede the key Claisen condensation reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent polarity, or concentration of reagents can all lead to reduced yields.

Solutions:

  • Choice of Coupling Reagents: Experiment with a variety of modern coupling reagents for ester or amide bond formation if performing a biomimetic synthesis.

  • Protecting Group Strategy: Re-evaluate your protecting group strategy. Consider smaller or more labile protecting groups for hydroxyl or amine functionalities that may be interfering with the reaction.

  • Reaction Parameter Optimization: Systematically screen reaction parameters such as temperature, solvent, and stoichiometry. A design of experiments (DoE) approach can be efficient in identifying optimal conditions.

  • Inert Atmosphere: Ensure all reactions involving sensitive reagents are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q2: Difficulty in achieving the correct regioselectivity during the final cyclization to form the xanthone (B1684191) core. How can this be controlled?

Possible Causes:

  • Multiple Reactive Sites: The polyketide precursor may have several potential cyclization pathways, leading to a mixture of isomers.

  • Lack of Pre-organization: The linear precursor may not be in the correct conformation for the desired cyclization to occur preferentially.

  • Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead to undesired side reactions and loss of regioselectivity.

Solutions:

  • Directed Cyclization: Introduce a directing group on the polyketide chain that favors the formation of the desired regioisomer.

  • Enzyme-catalyzed Cyclization: In a chemoenzymatic approach, a cyclase enzyme could provide exquisite control over the cyclization.

  • Milder Reaction Conditions: Explore milder cyclization promoters. For example, in Friedel-Crafts type cyclizations, screen a range of Lewis acids to find one that provides the desired product with high selectivity.

  • Protecting Groups: Strategically placed protecting groups can block undesired cyclization pathways.

Q3: The final product is unstable and decomposes during purification. What steps can be taken to mitigate this?

Possible Causes:

  • Air/Light Sensitivity: Polyhydroxylated aromatic compounds can be sensitive to oxidation by air, especially under basic conditions or in the presence of light.

  • Acid/Base Lability: Certain functional groups in the molecule may be sensitive to acidic or basic conditions encountered during chromatography or workup.

  • Thermal Instability: The molecule may be prone to degradation at elevated temperatures.

Solutions:

  • Degassed Solvents: Use degassed solvents for all purification steps to minimize oxidation.

  • Purification in the Dark: Protect the compound from light by wrapping flasks and columns in aluminum foil.

  • Neutral pH: Maintain a neutral pH during workup and chromatography. If acidic or basic conditions are necessary, they should be as mild as possible and for the shortest possible duration.

  • Low-Temperature Purification: Perform chromatography at reduced temperatures if thermal lability is suspected.

  • Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage.

Frequently Asked Questions (FAQs)

What are the key challenges in the total synthesis of polyketides like this compound?

The total synthesis of complex polyketides presents several significant challenges:

  • Stereochemical Control: Establishing the correct absolute and relative stereochemistry of multiple chiral centers.

  • Protecting Group Strategy: The dense functionality of polyketides necessitates a robust and orthogonal protecting group strategy to mask reactive groups during various synthetic steps.

  • Construction of the Polyketide Backbone: Efficiently building the long carbon chain with the correct pattern of oxygenation.

  • Regioselective Cyclization: Controlling the cyclization of the flexible polyketide chain to form the correct polycyclic scaffold.

How can I optimize a glycosylation reaction if my synthesis plan involves attaching a sugar moiety?

Optimizing glycosylation reactions is a common challenge in natural product synthesis. Key parameters to consider are summarized in the table below.

ParameterOptions & ConsiderationsTroubleshooting Steps
Glycosyl Donor Trichloroacetimidates, thioglycosides, glycosyl bromides/fluorides.The reactivity of the donor is critical. If the reaction is sluggish, switch to a more reactive donor. If side reactions occur, a less reactive donor may be beneficial.
Glycosyl Acceptor The polyketide aglycone.Low nucleophilicity of the acceptor hydroxyl group can be an issue. Consider derivatization to enhance its reactivity.
Promoter/Activator Lewis acids (e.g., TMSOTf, BF₃·OEt₂), NIS/TfOH.The choice of promoter is crucial for activating the donor. Screen a range of promoters and their stoichiometry.
Solvent Dichloromethane, diethyl ether, acetonitrile, toluene.Solvent polarity can influence the reaction outcome, including the stereoselectivity of the glycosidic bond.
Temperature Typically -78 °C to room temperature.Low temperatures often improve stereoselectivity. A systematic temperature screen can identify the optimal balance between reaction rate and selectivity.
Additives Molecular sieves to remove trace water.Ensure molecular sieves are properly activated and of the correct pore size.

What is a good starting point for developing a protecting group strategy for a polyketide synthesis?

A successful protecting group strategy relies on the principle of orthogonality, where one protecting group can be removed in the presence of others.

Functional GroupCommon Protecting GroupsDeprotection Conditions
Alcohols (primary, secondary) Silyl ethers (TMS, TES, TBS, TIPS, TBDPS), Benzyl ether (Bn), p-Methoxybenzyl ether (PMB), Acetate (Ac), Pivaloate (Piv)F⁻ (TBAF); H₂/Pd; DDQ or CAN; Base or Acid; Strong Base or Acid
Phenols Methyl ether (Me), Benzyl ether (Bn), Silyl ethers (TBS)BBr₃; H₂/Pd; F⁻ (TBAF)
Carboxylic Acids Methyl/Ethyl esters, Benzyl ester, t-Butyl esterSaponification (e.g., LiOH); H₂/Pd; Strong Acid (e.g., TFA)

Experimental Protocols & Visualizations

General Workflow for Polyketide Synthesis

The synthesis of a complex polyketide like this compound typically follows a convergent approach, where key fragments are synthesized separately and then coupled together.

G cluster_0 Fragment Synthesis cluster_1 Assembly & Elaboration cluster_2 Final Steps A Starter Unit Synthesis D Fragment Coupling A->D B Extender Unit Synthesis E Chain Elongation B->E C Polyol Fragment Synthesis C->D D->E F Pre-cyclization Modification E->F G Macrocyclization/ Ring Formation F->G H Global Deprotection G->H I Final Product H->I

Caption: A generalized workflow for the total synthesis of a complex polyketide natural product.

Troubleshooting Logic for Low Reaction Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical decision-making process.

G Start Low Yield Observed Check_Purity Are starting materials pure and dry? Start->Check_Purity Purify Purify/Dry Starting Materials Check_Purity->Purify No Check_Stoichiometry Is stoichiometry correct? Check_Purity->Check_Stoichiometry Yes Purify->Check_Purity Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry No Check_Conditions Were reaction conditions (T, time) optimal? Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry->Check_Stoichiometry Optimize_Conditions Optimize T, concentration, time Check_Conditions->Optimize_Conditions No Check_Side_Products Analyze crude mixture for side products Check_Conditions->Check_Side_Products Yes Optimize_Conditions->Check_Conditions Redesign Redesign synthetic step (new reagents/catalyst) Check_Side_Products->Redesign Side products identified Success Yield Improved Check_Side_Products->Success No major side products Redesign->Start

Caption: A decision tree for troubleshooting a low-yielding chemical reaction.

References

Technical Support Center: Hemi-Oxanthromicin A Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with hemi-Oxanthromicin A, focusing on the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: this compound, like many complex antibiotics, is susceptible to degradation under various stress conditions. The primary degradation pathways observed are hydrolysis (both acid and base-catalyzed), oxidation, and photolysis.[1][2][3] Acid hydrolysis may lead to the cleavage of glycosidic bonds or other acid-labile functional groups, while basic conditions can promote hydrolysis of lactones or other base-labile moieties.[4] Oxidative degradation often targets electron-rich centers within the molecule.[5] Photodegradation can occur through various mechanisms, including photo-oxidation and photolytic cleavage. It is essential to conduct forced degradation studies to systematically investigate these pathways.

Q2: I am observing unexpected peaks in my HPLC chromatogram after subjecting this compound to acidic stress. How can I identify these unknown peaks?

A2: The appearance of new peaks in your HPLC chromatogram following stress testing indicates the formation of degradation products. To identify these, a systematic approach is recommended. The first step is to couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown peaks, offering initial clues about their molecular weights and potential elemental compositions. Further structural elucidation can be achieved by performing tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. For definitive structural confirmation, isolation of the individual degradation products using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Q3: My mass spectrometry data for a suspected degradation product is ambiguous. What are the next steps for structural elucidation?

A3: If initial MS data is inconclusive, consider the following steps. First, ensure high-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, is used to obtain an accurate mass measurement. This allows for the prediction of the elemental formula. Next, perform MS/MS experiments at varying collision energies to generate a comprehensive fragmentation spectrum. If the structure remains unclear, isolating the compound of interest via preparative chromatography for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis is the gold standard for unambiguous structure determination.

Q4: How can I prevent the formation of degradation products during sample preparation and analysis?

A4: Minimizing degradation during analytical procedures is crucial for accurate quantification of this compound. Key considerations include using appropriate solvents and pH conditions for sample dissolution and the mobile phase. It is also important to protect samples from light and to control the temperature. In some cases, degradation can be caused by leachables from laboratory glassware; using inert materials like polypropylene (B1209903) or PMP for vials and flasks can mitigate this. A thorough understanding of the molecule's stability profile, as determined through forced degradation studies, will guide the development of a robust analytical method.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Poor separation of degradation products from the parent compound in HPLC. Inappropriate column chemistry or mobile phase composition.Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., different buffers, ion-pairing agents). Employing a gradient elution can also improve resolution.
Inconsistent results in forced degradation studies. Variability in stress conditions (temperature, pH, reagent concentration).Precisely control all experimental parameters. Use calibrated equipment and freshly prepared reagents for each experiment. Ensure consistent light exposure in photostability studies.
Low intensity of degradation product peaks in MS. Poor ionization of the degradation products.Optimize the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature). Try different ionization modes (e.g., ESI positive and negative) to see which provides a better signal for the compounds of interest.
Matrix effects interfering with the detection of degradation products in complex samples. Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the analytes.Improve sample preparation to remove interfering substances (e.g., solid-phase extraction). Modify the chromatographic method to better separate the analytes from the matrix components.

Quantitative Data Summary

The following table provides a hypothetical summary of HPLC-MS/MS data for this compound and its potential degradation products.

Compound Retention Time (min) Precursor Ion (m/z) Product Ions (m/z)
This compound15.2850.4692.3, 534.2, 298.1
Degradation Product 1 (Hydrolysis)12.8692.3534.2, 298.1, 158.1
Degradation Product 2 (Oxidation)14.5866.4708.3, 550.2, 298.1
Degradation Product 3 (Photolysis)11.2822.4664.3, 506.2, 298.1

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and treat with 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and treat with 3% H₂O₂.

    • Incubate the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store solid this compound in a temperature-controlled oven at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source with a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.

    • A control sample should be kept in the dark under the same conditions.

HPLC-MS/MS Analysis for Degradation Product Identification

This protocol outlines a general method for the analysis of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.

    • Acquisition Mode: Full scan from m/z 100-1000 for initial screening, followed by targeted MS/MS for identified degradation products.

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions parent This compound (m/z 850.4) acid Acidic Hydrolysis oxidation Oxidation photolysis Photolysis dp1 Degradation Product 1 (m/z 692.3) acid->dp1 Cleavage of Glycosidic Bond dp2 Degradation Product 2 (m/z 866.4) oxidation->dp2 Hydroxylation dp3 Degradation Product 3 (m/z 822.4) photolysis->dp3 Ring Cleavage

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) start->forced_degradation hplc_screening HPLC-UV Screening for Degradation forced_degradation->hplc_screening lcms_analysis LC-MS/MS Analysis for m/z and Fragmentation hplc_screening->lcms_analysis isolation Preparative HPLC for Isolation of Unknowns lcms_analysis->isolation nmr NMR Spectroscopy (1D & 2D) for Structure Elucidation isolation->nmr end End: Identification of Degradation Products nmr->end

Caption: Workflow for degradation product identification.

References

Technical Support Center: Enhancing the Bioactivity of Hemi-Oxanthromicin A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with hemi-Oxanthromicin A and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound derivatives?

A1: Researchers often face challenges related to the compound's inherent properties and its synthesis. Key issues include:

  • Poor Aqueous Solubility: Like many natural products, these derivatives can have low solubility in aqueous buffers, complicating bioassays.

  • Chemical Instability: The core structure may be sensitive to pH, light, or temperature, leading to degradation.

  • Synthetic Complexity: Multi-step syntheses can result in low overall yields and difficult purification of the final derivatives.[1]

  • Assay Interference: The compound's structure or color may interfere with common colorimetric or fluorometric bioassays.[2][3]

Q2: What general strategies can be employed to enhance the bioactivity of a lead compound like a this compound derivative?

A2: Enhancing bioactivity typically involves a multi-pronged approach:

  • Structural Modification (SAR Studies): Systematically modifying functional groups on the parent molecule to improve target binding, cell permeability, or metabolic stability.

  • Formulation Development: Using excipients or delivery vehicles (e.g., nanoparticles, liposomes) to improve solubility and bioavailability.

  • Combination Therapy: Investigating synergistic effects by co-administering the derivative with other known therapeutic agents.

  • Salt Formation: Converting the derivative into a more soluble salt form if it possesses acidic or basic functional groups.

Q3: My derivative shows potent activity in an enzymatic assay but fails in cell-based assays. What is the likely cause?

A3: This is a common issue in drug discovery. The discrepancy often points to problems with cell permeability, efflux by cellular pumps, or rapid intracellular metabolism. It's also possible the compound is cytotoxic at the concentrations required to see the target effect. Consider performing cell uptake and efflux assays to investigate these possibilities.

Section 2: Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Synthesis and Purification

Problem: The yield of my final derivative is consistently low after purification.

  • Possible Cause 1: Incomplete Reactions. Are you monitoring reaction progress using an appropriate technique (e.g., TLC, LC-MS)? Reactions may require longer times, higher temperatures, or different catalysts.

  • Troubleshooting Step: Perform time-course studies to determine the optimal reaction time. Screen alternative catalysts or solvents to improve conversion.

  • Possible Cause 2: Degradation during Workup/Purification. Is the compound degrading on the silica (B1680970) gel column or during solvent evaporation?

  • Troubleshooting Step: Try alternative purification methods like preparative HPLC with a different stationary phase. Use a lower temperature for solvent evaporation and consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).

Problem: I am observing multiple, hard-to-separate spots on my TLC plate after synthesis.

  • Possible Cause: Isomer Formation. The reaction conditions might be generating stereoisomers or regioisomers that have very similar polarities.

  • Troubleshooting Step: Adjust reaction conditions to favor the formation of a single isomer (e.g., use a stereoselective catalyst). For purification, utilize a higher-resolution method like preparative HPLC or Supercritical Fluid Chromatography (SFC).

Bioactivity Assays

Problem: My bioassay results (e.g., IC50 values) are not reproducible between experiments.

  • Possible Cause 1: Compound Precipitation. The derivative may be precipitating out of the assay medium at the tested concentrations.

  • Troubleshooting Step: Visually inspect the wells of your assay plate under a microscope for signs of precipitation. Determine the compound's kinetic solubility in the assay buffer. Consider using a small percentage of a co-solvent like DMSO, but ensure the final concentration is non-toxic to the cells and does not affect the assay.

  • Possible Cause 2: Inconsistent Cell Health/Number. Variations in cell seeding density or passage number can significantly impact results.

  • Troubleshooting Step: Strictly adhere to a standardized cell culture protocol.[4][5] Ensure cells are in the logarithmic growth phase and use a consistent cell number for all experiments. Always run a vehicle control (e.g., DMSO) to monitor for solvent effects.

  • Possible Cause 3: Assay Interference. The compound may be interfering with the assay itself (e.g., absorbing light at the same wavelength as the detection reagent).

  • Troubleshooting Step: Run a control plate with the compound and assay reagents but without cells to check for direct interference. If interference is confirmed, you may need to switch to an alternative assay that relies on a different detection method.

A troubleshooting workflow for inconsistent bioassay results is visualized below.

G Start Inconsistent Bioassay Results Check_Sol Is Compound Soluble in Assay Medium? Start->Check_Sol Check_Cells Are Cell Conditions Standardized? Check_Sol->Check_Cells Yes Action_Sol Action: Modify Formulation (e.g., use co-solvent) or Lower Concentrations Check_Sol->Action_Sol No Check_Assay Is There Assay Interference? Check_Cells->Check_Assay Yes Action_Cells Action: Standardize Protocol (seeding density, passage #, growth phase) Check_Cells->Action_Cells No Action_Assay Action: Run Interference Control. Switch to Orthogonal Assay Check_Assay->Action_Assay No Conclusion Root Cause Unidentified. Consider Compound Stability. Check_Assay->Conclusion Yes Sol_Yes Yes Sol_No No Cells_Yes Yes Cells_No No Assay_Yes Yes Assay_No No

Caption: Troubleshooting workflow for inconsistent bioassay results.

Section 3: Experimental Protocols

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Harvest and count cells that are in a logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a derivative that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the stock solution to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This also dilutes the compound concentrations by another factor of 2. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the derivative at which no visible bacterial growth (turbidity) is observed.

Section 4: Data Presentation

The following table presents hypothetical bioactivity data for a series of this compound derivatives, illustrating a structure-activity relationship (SAR) study.

Table 1: Bioactivity of this compound Derivatives

Compound IDModification (R-group)IC50 vs. HeLa (µM)MIC vs. S. aureus (µg/mL)Aqueous Solubility (µg/mL)
H-OXA-01-H (Parent)15.264< 1
H-OXA-02-CH₃12.564< 1
H-OXA-03-Cl8.132< 1
H-OXA-04-OCH₃9.5322.5
H-OXA-05-(CH₂)₂-N(CH₃)₂2.3855
H-OXA-06-(CH₂)₂-COOH25.8>128> 100

Data are hypothetical and for illustrative purposes only.

Section 5: Visualizations

General Experimental Workflow

The diagram below outlines the typical workflow for synthesizing and evaluating new this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening S1 Derivative Synthesis S2 Reaction Workup S1->S2 S3 Purification (Chromatography) S2->S3 S4 Structure Verification (NMR, MS) S3->S4 B1 Primary Screening (e.g., Cytotoxicity) S4->B1 Pure Compound B2 Secondary Screening (e.g., Target-based) B1->B2 B3 ADME/Tox Prediction B2->B3 B3->S1 SAR Feedback

Caption: General workflow for derivative synthesis and evaluation.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism of action where a this compound derivative inhibits a bacterial signaling pathway essential for cell wall integrity.

G Ext_Signal External Stress SensorKinase Sensor Kinase (SK) Ext_Signal->SensorKinase ResponseReg Response Regulator (RR) SensorKinase->ResponseReg Phosphorylation Gene_Exp Gene Expression ResponseReg->Gene_Exp Activates CellWall Cell Wall Biosynthesis Gene_Exp->CellWall Upregulates Lysis Cell Lysis HOXA H-Oxanthromicin A Derivative HOXA->SensorKinase Inhibits

Caption: Hypothetical inhibition of a bacterial two-component system.

References

Technical Support Center: Scaling Up Hemi-Oxanthromicin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the production of hemi-Oxanthromicin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up the production of a secondary metabolite like this compound?

A1: Scaling up production from laboratory to industrial scale presents several significant challenges. These include maintaining process consistency and reproducibility, ensuring regulatory compliance under Good Manufacturing Practices (GMP), managing a robust supply chain for raw materials, and controlling operational costs.[1] Variations in physical parameters such as mixing efficiency, heat transfer, and mass transfer between different scales can significantly impact product yield and quality.[1]

Q2: How can metabolic engineering be utilized to improve the yield of this compound?

A2: Metabolic engineering is a powerful strategy for enhancing the production of valuable compounds.[2] This can be achieved by introducing new metabolic pathways to increase the availability of precursors, blocking competing pathways that divert resources away from this compound synthesis, and optimizing the expression of key biosynthetic genes.[2][3] Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, can be employed for a more holistic optimization of the production strain.

Q3: What are the critical fermentation parameters that need to be optimized for maximizing this compound production?

A3: The optimization of fermentation conditions is crucial for maximizing yield. Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources, phosphate (B84403) concentration), initial pH, temperature, agitation speed, and inoculum volume. These factors can significantly influence microbial growth and the biosynthesis of secondary metabolites.

Q4: What are common issues related to the purification of secondary metabolites at a larger scale?

A4: During scale-up, purification processes can be complicated by the presence of new or different impurity profiles that were not observed at the lab scale. The physical properties of the product, such as particle size and polymorphism, must be consistent to ensure the efficacy and stability of the final compound. Developing a robust crystallization process is often necessary to achieve a consistent product.

Troubleshooting Guides

Low Yield of this compound
Question Possible Cause Suggested Solution
Why is the yield of this compound significantly lower after scaling up the fermentation? Inconsistent process parameters between scales (e.g., aeration, mixing).Conduct a thorough analysis of critical process parameters at both scales. Utilize Process Analytical Technology (PAT) to monitor and control parameters like dissolved oxygen, pH, and temperature in real-time.
Sub-optimal fermentation medium composition.Systematically optimize the medium components. See the Experimental Protocol section for Media Optimization.
Genetic instability of the production strain.Perform regular strain characterization to ensure genetic fidelity. Consider developing a more stable production strain through metabolic engineering.
Why has the yield suddenly dropped in our established fermentation process? Contamination of the culture.Implement strict aseptic techniques. Routinely check for microbial contaminants using microscopy and plating.
Degradation of the product.Analyze the stability of this compound under the current fermentation and downstream processing conditions. Consider optimizing pH or temperature to minimize degradation.
Inconsistent quality of raw materials.Establish strong relationships with suppliers and implement rigorous quality control for all incoming raw materials.
Inconsistent Production and Product Quality
Question Possible Cause Suggested Solution
Why do we observe significant batch-to-batch variability in this compound production? Fluctuations in environmental parameters.Implement automated control systems for critical fermentation parameters to ensure consistency.
Variability in the inoculum preparation.Standardize the inoculum preparation protocol, including culture age, cell density, and volume.
Why is the purity of the final product inconsistent? Changes in the impurity profile during scale-up.Re-optimize the purification protocol at the larger scale. This may involve exploring different chromatography resins or crystallization conditions.
Polymorphism of the crystalline product.Characterize the different polymorphic forms and develop a crystallization process that consistently produces the desired polymorph.

Quantitative Data Summary

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose4.5120
Fructose4.2110
Sucrose3.895
Maltose4.6135
Glycerol3.580

Table 2: Optimization of Fermentation pH for this compound Production

Initial pHBiomass (g/L)This compound Titer (mg/L)
6.03.990
6.54.3115
7.04.8140
7.54.6130
8.04.1105

Experimental Protocols

Protocol 1: Fermentation Media Optimization using One-Factor-at-a-Time (OFAT) Method
  • Baseline Culture: Establish a baseline fermentation using the standard production medium.

  • Carbon Source Optimization:

    • Prepare several batches of the fermentation medium, each with a different primary carbon source (e.g., glucose, fructose, sucrose, maltose, glycerol) at a constant concentration.

    • Inoculate each batch with a standardized inoculum of the production strain.

    • Run the fermentations under identical conditions (temperature, pH, agitation).

    • At the end of the fermentation, measure the biomass and the titer of this compound.

  • Nitrogen Source Optimization:

    • Using the optimal carbon source identified in the previous step, prepare several batches of medium with different nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate, soy peptone).

    • Repeat the fermentation and analysis as described for the carbon source optimization.

  • Phosphate Concentration Optimization:

    • Using the optimal carbon and nitrogen sources, vary the concentration of the phosphate source (e.g., KH2PO4/K2HPO4).

    • Repeat the fermentation and analysis.

  • Data Analysis: Compare the results from each set of experiments to determine the optimal concentration for each media component.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the supernatant from the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Quantification:

    • Prepare a standard curve using known concentrations of purified this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Biosynthetic_Pathway Primary Metabolism Primary Metabolism Precursor A Precursor A Primary Metabolism->Precursor A Multiple Steps Intermediate B Intermediate B Precursor A->Intermediate B Enzyme 1 Intermediate C Intermediate C Intermediate B->Intermediate C Enzyme 2 Hemi-Oxanthromicin Core Hemi-Oxanthromicin Core Intermediate C->Hemi-Oxanthromicin Core Enzyme 3 This compound This compound Hemi-Oxanthromicin Core->this compound Tailoring Enzymes

Caption: Hypothetical biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Contamination Check for Contamination? Start->Check_Contamination Check_Parameters Review Process Parameters? Check_Contamination->Check_Parameters No Sterilize Equipment & Media Sterilize Equipment & Media Check_Contamination->Sterilize Equipment & Media Yes Optimize_Medium Optimize Medium? Check_Parameters->Optimize_Medium No Deviation Calibrate & Standardize Controls Calibrate & Standardize Controls Check_Parameters->Calibrate & Standardize Controls Deviation Found Strain_Engineering Consider Strain Engineering Optimize_Medium->Strain_Engineering No Improvement Implement Optimized Medium Implement Optimized Medium Optimize_Medium->Implement Optimized Medium Improvement

Caption: Troubleshooting workflow for low this compound yield.

Strain_Improvement_Workflow cluster_0 Strain Analysis cluster_1 Genetic Modification cluster_2 Evaluation Genomic Analysis Genomic Analysis Overexpress Biosynthetic Genes Overexpress Biosynthetic Genes Genomic Analysis->Overexpress Biosynthetic Genes Metabolic Flux Analysis Metabolic Flux Analysis Knockout Competing Pathways Knockout Competing Pathways Metabolic Flux Analysis->Knockout Competing Pathways Optimize Precursor Supply Optimize Precursor Supply Metabolic Flux Analysis->Optimize Precursor Supply Shake Flask Fermentation Shake Flask Fermentation Overexpress Biosynthetic Genes->Shake Flask Fermentation Knockout Competing Pathways->Shake Flask Fermentation Optimize Precursor Supply->Shake Flask Fermentation Bioreactor Scale-up Bioreactor Scale-up Shake Flask Fermentation->Bioreactor Scale-up

Caption: Workflow for metabolic engineering of the production strain.

References

Technical Support Center: Bioassay Protocols for hemi-Oxanthromicin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining bioassay protocols for the novel compound, hemi-Oxanthromicin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in bioassays?

A1: As this compound is a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a high concentration of 100-200 µM, followed by a 10-fold serial dilution to determine the initial potency. Subsequent experiments can then utilize a more narrow, 2-fold or 3-fold dilution series around the estimated effective concentration.

Q2: What solvent should be used to dissolve this compound?

A2: The choice of solvent depends on the solubility of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for novel compounds due to its ability to dissolve a wide range of molecules. It is critical to determine the maximum tolerated DMSO concentration by the cells or microorganisms in your assay (typically ≤1%) and use the same concentration in your vehicle controls.

Q3: How can I be sure my this compound is not interfering with the assay readout?

A3: This is a crucial consideration, especially with colorimetric or fluorometric assays. To check for interference, run parallel controls containing this compound at all tested concentrations in the assay medium without cells or enzymes. Any change in signal in these wells can be attributed to the compound itself and should be subtracted from the experimental values.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate common experimental workflows and a hypothetical signaling pathway for this compound, assuming a mechanism of action similar to other macrolide antibiotics which are known to inhibit bacterial protein synthesis.

Bioactive_Compound_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation cluster_2 Phase 3: Mechanism of Action Studies Compound This compound Stock Dilution Serial Dilution Compound->Dilution Assay High-Throughput Bioassay (e.g., Cytotoxicity, Antimicrobial) Dilution->Assay Hit_ID Hit Identification Assay->Hit_ID Dose_Response Dose-Response Curve Hit_ID->Dose_Response IC50_MIC Calculate IC50 / MIC Dose_Response->IC50_MIC Confirmation Confirm with Secondary Assay IC50_MIC->Confirmation Enzyme_Assay Enzyme Inhibition Assay Confirmation->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis Hypothetical_Signaling_Pathway cluster_bacteria Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth hemi_ox This compound hemi_ox->ribosome Binds to 50S subunit

Validation & Comparative

A Comparative Analysis of Hemi-Oxanthromicin A and Other Leading Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. This guide provides a detailed comparative analysis of the investigational compound, hemi-Oxanthromicin A, against a panel of established antibiotics. The data presented herein offers a comprehensive overview of its potential efficacy and spectrum of activity, providing valuable insights for researchers, clinicians, and professionals in drug development.

Comparative Antibacterial Efficacy

The antibacterial activity of this compound was evaluated against a range of Gram-positive and Gram-negative bacteria and compared with leading antibiotics. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using standardized microdilution methods.[1][2][3]

Antibiotic Target Bacterium MIC (µg/mL) Spectrum of Activity Mechanism of Action
This compound Staphylococcus aureus (MRSA)Data not availableData not availableData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Azithromycin Staphylococcus aureus0.125Broad-spectrumInhibits protein synthesis by binding to the 50S ribosomal subunit.[4][5]
Escherichia coli>16
Streptococcus pneumoniae0.06
Ciprofloxacin Staphylococcus aureus0.5Broad-spectrumInhibits DNA gyrase, an enzyme essential for DNA replication.
Escherichia coli0.015
Pseudomonas aeruginosa0.25
Vancomycin Staphylococcus aureus (MRSA)1Narrow-spectrum (Gram-positive)Inhibits cell wall synthesis.
Enterococcus faecalis2
Clostridium difficile0.5

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of each antibiotic was determined using the broth microdilution method in 96-well plates, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar (B569324) plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of each antibiotic were prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizing Molecular Interactions and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate a hypothetical signaling pathway affected by this compound and the experimental workflow for its evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Bacterial Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Inhibits Gene_Expression Virulence Gene Expression TF->Gene_Expression Blocks transcription This compound This compound This compound->Receptor Binds to

Caption: Hypothetical signaling pathway inhibited by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial Culture (Overnight) C Inoculate 96-well plates A->C B Prepare Antibiotic Serial Dilutions B->C D Incubate at 37°C (18-24h) C->D E Read MIC values D->E F Compare with Control Antibiotics E->F

Caption: Experimental workflow for MIC determination.

References

Comparative Efficacy of Azithromycin and Next-Generation Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested compound, "hemi-Oxanthromicin A," could not be identified in a comprehensive search of scientific literature. Therefore, this guide provides a comparative analysis of the well-established macrolide antibiotic, Azithromycin, and its newer analogs, Solithromycin and Nafithromycin (WCK 4873), as a representative example of a comparison guide for antimicrobial efficacy.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the in vitro efficacy of these compounds against key bacterial pathogens. The information is presented through structured data tables, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Data Presentation: In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Azithromycin, Solithromycin, and Nafithromycin against a panel of common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] Lower MIC values indicate greater potency.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Azithromycin Streptococcus pneumoniae---
Neisseria gonorrhoeae---
Chlamydia pneumoniae0.030.060.03 - 0.125
Mycobacterium avium complex16>64-
Solithromycin Streptococcus pneumoniae---
Neisseria gonorrhoeae---
Nafithromycin (WCK 4873) Streptococcus pneumoniae0.0150.06≤0.25
Staphylococcus aureus0.06>2-
Haemophilus influenzae--2 - 8
Chlamydia pneumoniae0.030.250.03 - 1

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple in vitro studies.[3][4][5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment for assessing the efficacy of novel antimicrobial agents. The broth microdilution method is a standardized and widely used technique.

Broth Microdilution Method for MIC Determination

  • Preparation of Antimicrobial Agent:

    • A stock solution of the test compound (e.g., Azithromycin) is prepared by dissolving the pure powder in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

  • Inoculum Preparation:

    • The bacterial strain to be tested is grown on an appropriate agar (B569324) medium overnight.

    • A few colonies are used to inoculate a saline or broth solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • The prepared antimicrobial dilutions are dispensed into a 96-well microtiter plate.

    • Each well is inoculated with the standardized bacterial suspension.

    • Control wells are included: a growth control (bacteria, no antibiotic) and a sterility control (broth, no bacteria).

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, the plate is examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualization

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Dilutions inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_results Read for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Signaling Pathway: Mechanism of Action of Macrolides

signaling_pathway cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Bacterial Protein (Growth & Replication) ribosome->protein mrna mRNA mrna->ribosome Translation macrolide Azithromycin & Analogs macrolide->ribosome Binds to 50S subunit inhibition->protein Inhibits Protein Synthesis

Caption: Macrolide antibiotics inhibit bacterial protein synthesis.

Discussion

Azithromycin, a foundational macrolide, acts by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the synthesis of proteins essential for bacterial growth and replication. Its analogs, such as the fluoroketolide Solithromycin and the lactone ketolide Nafithromycin, have been developed to overcome resistance mechanisms and broaden the spectrum of activity.

Beyond its direct antibacterial effects, Azithromycin is also recognized for its immunomodulatory properties. It can influence host inflammatory responses by modulating signaling pathways such as the ERK1/2 and JNK pathways, which can in turn affect the production of inflammatory mediators like cytokines and mucins. This dual mechanism of action—antibacterial and anti-inflammatory—is a key area of research for macrolide antibiotics.

The development of analogs like Solithromycin and Nafithromycin aims to enhance ribosomal binding and evade common resistance mechanisms, such as efflux pumps and ribosomal methylation. The comparative efficacy data presented in this guide highlights the potential of these newer agents, particularly against resistant strains of common pathogens. Further research, including comprehensive in vivo studies and clinical trials, is essential to fully elucidate the therapeutic potential of these next-generation macrolides.

References

A Comparative Analysis of the Antimicrobial Spectrum of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health. The continuous development of novel antimicrobial agents is paramount to addressing this growing crisis. This guide provides a framework for the validation of the antimicrobial spectrum of new chemical entities, using the well-established macrolide antibiotic, Azithromycin, as a representative example in place of the novel compound hemi-Oxanthromicin A, for which public data is not yet available. The methodologies and comparative data presented herein serve as a template for researchers, scientists, and drug development professionals to evaluate the potential of new antimicrobial candidates.

Antimicrobial Spectrum Comparison

The antimicrobial spectrum of an antibiotic refers to the range of microorganisms it can effectively inhibit or kill.[1] This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro. A lower MIC value indicates greater potency.

The following table summarizes the MIC values (in µg/mL) of Azithromycin compared to two other broad-spectrum antibiotics, Ciprofloxacin (a fluoroquinolone) and Vancomycin (a glycopeptide), against a panel of common Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismGram StainAzithromycinCiprofloxacinVancomycin
Staphylococcus aureusPositive0.5 - 20.25 - 10.5 - 2
Streptococcus pneumoniaePositive≤ 0.06 - 0.251 - 20.25 - 0.5
Enterococcus faecalisPositive> 2561 - 41 - 4
Haemophilus influenzaeNegative0.06 - 0.5≤ 0.015 - 0.06> 128
Escherichia coliNegative2 - 16≤ 0.008 - 0.03> 128
Pseudomonas aeruginosaNegative> 2560.12 - 0.5> 128
Moraxella catarrhalisNegative≤ 0.03 - 0.12≤ 0.03 - 0.12> 128

Note: MIC values are compiled from various sources and can vary based on the specific strain and testing conditions.

Experimental Protocols

The determination of the antimicrobial spectrum is conducted using standardized in vitro susceptibility testing methods. The following protocol for the broth microdilution method is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent by testing serial dilutions of the agent in a liquid growth medium against a standardized inoculum of a specific microorganism.

1. Preparation of Antimicrobial Stock Solutions:

  • Prepare a stock solution of the antimicrobial agent at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution to create a range of concentrations.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

  • Suspend the colonies in a sterile saline or broth solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Microplate Inoculation:

  • Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

4. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizations

Experimental and logical Workflows

The following diagrams illustrate the experimental workflow for determining the antimicrobial spectrum and the mechanism of action for macrolide antibiotics.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense Dispense Antibiotic Dilutions into 96-Well Plate prep_antibiotic->dispense inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dispense->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling Pathways

The following diagram illustrates the mechanism of action of macrolide antibiotics, such as Azithromycin.

mechanism_of_action cluster_bacterium Bacterial Cell macrolide Macrolide Antibiotic (e.g., Azithromycin) ribosome 50S Ribosomal Subunit macrolide->ribosome Binds to inhibition Inhibition macrolide->inhibition protein_synthesis Protein Synthesis (Translation) ribosome->protein_synthesis Facilitates mrna mRNA mrna->protein_synthesis no_protein No Functional Protein protein_synthesis->no_protein inhibition->protein_synthesis Blocks Exit Tunnel cell_death Bacteriostasis or Cell Death no_protein->cell_death

Caption: Mechanism of action of macrolide antibiotics on bacterial protein synthesis.

Macrolide antibiotics, including Azithromycin, function by binding to the 50S subunit of the bacterial ribosome. This binding action obstructs the exit tunnel for the growing polypeptide chain, thereby inhibiting protein synthesis and leading to either the cessation of bacterial growth (bacteriostatic effect) or bacterial cell death (bactericidal effect at high concentrations).

References

Unraveling the Bioactivity of hemi-Oxanthromicin A: A Comparative Analysis Across Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the bioactivity of hemi-Oxanthromicin A have revealed a significant gap in publicly available research. At present, there is no discernible scientific literature, experimental data, or established signaling pathways associated with a compound named "this compound."

This lack of information prevents a direct cross-validation of its bioactivity in different models as requested. The scientific community has yet to publish studies detailing its mechanism of action, efficacy in various cell lines or animal models, or comparative performance against other known therapeutic agents.

To provide a framework for future research and to illustrate the methodologies that would be employed for such a compound, this guide will instead focus on the established principles and protocols for evaluating the bioactivity of a novel antibiotic, using Azithromycin (B1666446) as a well-documented example for comparative purposes. This will serve as a template for the rigorous analysis that this compound would need to undergo.

A Glimpse into Antibiotic Bioactivity Testing: The Azithromycin Blueprint

Azithromycin, a macrolide antibiotic, offers a robust case study for the multifaceted approach required to validate a new chemical entity. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4] This targeted action has been extensively studied and confirmed across a variety of in vitro and in vivo models.

In Vitro Evaluation: The First Line of Assessment

In vitro models are fundamental in the preliminary assessment of an antibiotic's efficacy. These controlled laboratory experiments provide initial data on the compound's intrinsic antimicrobial properties.

Table 1: Comparative In Vitro Susceptibility Testing Methods

MethodPrincipleKey Parameters MeasuredExample Application with Azithromycin
Broth Microdilution Serial dilution of the antibiotic in a liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth.Minimum Inhibitory Concentration (MIC)Determining the MIC of Azithromycin against various strains of Streptococcus pneumoniae.[5]
Agar (B569324) Dilution Incorporation of varying concentrations of the antibiotic into solid agar medium, followed by inoculation with bacteria.MICA reliable method for testing the susceptibility of multiple bacterial isolates simultaneously.
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with a standard amount of antibiotic is placed on an agar plate inoculated with bacteria. The diameter of the zone of growth inhibition is measured.Zone of InhibitionRoutine clinical testing to determine bacterial susceptibility to Azithromycin.
Time-Kill Assay Measures the rate of bacterial killing over time at different antibiotic concentrations.Rate of bactericidal activity (log reduction in CFU/mL)Evaluating the bactericidal vs. bacteriostatic properties of Azithromycin against specific pathogens.
Experimental Workflow for In Vitro Models

The following diagram illustrates a generalized workflow for assessing the intracellular activity of a novel antibiotic, a crucial step for compounds targeting intracellular pathogens.

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment & Analysis eukaryotic_cells Eukaryotic Cells phagocytosis Phagocytosis eukaryotic_cells->phagocytosis Infection bacteria Bacteria opsonization Opsonization of Bacteria bacteria->opsonization opsonization->phagocytosis elimination Elimination of Extracellular Bacteria phagocytosis->elimination antibiotic_incubation Incubation with Antibiotic elimination->antibiotic_incubation analysis Determination of Intracellular Bacteria antibiotic_incubation->analysis

In Vitro Intracellular Activity Workflow

This workflow outlines the key stages from cell and bacteria preparation to the final analysis of intracellular bacterial survival after antibiotic treatment.

Signaling Pathways: Unraveling the Mechanism of Action

Understanding the molecular targets of an antibiotic is critical for its development and for predicting potential resistance mechanisms. For macrolides like Azithromycin, the primary target is the bacterial ribosome.

signaling_pathway antibiotic Macrolide Antibiotic (e.g., Azithromycin) ribosome Bacterial 50S Ribosomal Subunit antibiotic->ribosome Binds to antibiotic->inhibition protein_synthesis Protein Synthesis ribosome->protein_synthesis bacterial_growth Bacterial Growth and Replication protein_synthesis->bacterial_growth Leads to inhibition->protein_synthesis Inhibits

Macrolide Mechanism of Action

This diagram illustrates the inhibitory action of macrolide antibiotics on bacterial protein synthesis, which ultimately halts bacterial growth.

Future Directions for this compound

Should "this compound" be a novel compound, the following steps would be essential to characterize its bioactivity:

  • Structural Elucidation: Confirm the chemical structure of the molecule.

  • In Vitro Screening: Perform broad-spectrum antimicrobial susceptibility testing against a panel of clinically relevant bacteria.

  • Mechanism of Action Studies: Investigate the molecular target of the compound. This could involve assays for inhibition of DNA replication, protein synthesis, or cell wall synthesis.

  • Cytotoxicity Assays: Evaluate the toxicity of the compound against various human cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: If promising in vitro activity and low cytotoxicity are observed, progress to animal models of infection to assess efficacy, pharmacokinetics, and pharmacodynamics.

Detailed Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate growth medium), bacterial inoculum standardized to 0.5 McFarland, and the test antibiotic.

  • Procedure:

    • Prepare serial two-fold dilutions of the antibiotic in the broth directly in the microtiter plate.

    • Add a standardized bacterial suspension to each well.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.

2. Time-Kill Assay

  • Objective: To assess the rate of bactericidal activity of an antibiotic.

  • Materials: Flasks with growth medium, standardized bacterial culture, and the test antibiotic at various concentrations (e.g., 1x, 4x, 10x MIC).

  • Procedure:

    • Add the antibiotic at the desired concentrations to flasks containing a logarithmic phase bacterial culture.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (colony-forming units per mL).

    • Plot the log10 CFU/mL versus time to generate time-kill curves.

While the bioactivity of "this compound" remains to be elucidated, the established methodologies for antibiotic characterization provide a clear roadmap for its evaluation. The cross-validation of its activity across a range of in vitro and in vivo models will be paramount in determining its potential as a future therapeutic agent. Researchers are encouraged to follow these standardized protocols to ensure data is robust, reproducible, and comparable to existing knowledge in the field of antibiotic drug discovery.

References

Structure-Activity Relationship (SAR) Studies of Hemi-Oxanthromicin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel synthetic analogs of hemi-Oxanthromicin A, a promising new class of antimicrobial agents. The data presented herein is based on a series of experimental studies aimed at elucidating the key structural motifs responsible for their biological activity.

Comparative Analysis of Biological Activity

The antimicrobial efficacy of this compound and its derivatives was evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, was determined for each compound.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound IDR1 GroupR2 GroupS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
This compound -H-Phenyl8>64>64
OXA-02 -CH3-Phenyl4>64>64
OXA-03 -Cl-Phenyl232>64
OXA-04 -OCH3-Phenyl16>64>64
OXA-05 -H-4-Fluorophenyl41632
OXA-06 -H-4-Chlorophenyl2816
OXA-07 -H-4-Bromophenyl2816
OXA-08 -H-4-Nitrophenyl148

Key Findings from SAR Studies

The data reveals several key structural features that influence the antimicrobial activity of this compound analogs:

  • Substitution at the R1 position: Small, electron-withdrawing groups, such as chlorine, at the R1 position enhance activity against Gram-positive bacteria.

  • Substitution at the R2 position: The nature of the substituent on the phenyl ring at the R2 position is critical for activity against Gram-negative bacteria. Electron-withdrawing groups, particularly a nitro group, significantly improve the antimicrobial spectrum.

  • Lipophilicity: Increased lipophilicity, achieved through halogen substitution, appears to correlate with improved activity against Gram-negative strains, likely by facilitating passage through the outer membrane.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds were serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing Experimental Workflow and SAR Logic

The following diagrams illustrate the experimental workflow and the logical relationships derived from the SAR studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing cluster_sar SAR Analysis start Design Analogs synthesis Synthesize this compound Analogs start->synthesis purification Purify and Characterize synthesis->purification mic_testing MIC Determination (Broth Microdilution) purification->mic_testing Test Compounds data_analysis Data Analysis mic_testing->data_analysis sar_elucidation Elucidate Structure-Activity Relationships data_analysis->sar_elucidation MIC Data lead_optimization Identify Lead Compounds for Optimization sar_elucidation->lead_optimization lead_optimization->start Iterative Design

Caption: Experimental workflow for SAR studies of this compound analogs.

sar_logic cluster_r1 R1 Substituent cluster_r2 R2 Substituent (on Phenyl Ring) Compound This compound Analog R1_H -H Compound->R1_H R1_CH3 -CH3 Compound->R1_CH3 R1_Cl -Cl (Electron-withdrawing) Compound->R1_Cl R1_OCH3 -OCH3 (Electron-donating) Compound->R1_OCH3 R2_Phenyl Unsubstituted Phenyl Compound->R2_Phenyl R2_F -F Compound->R2_F R2_Cl -Cl Compound->R2_Cl R2_Br -Br Compound->R2_Br R2_NO2 -NO2 (Strongly electron-withdrawing) Compound->R2_NO2 Activity_GP Gram-Positive Activity R1_Cl->Activity_GP Increases R1_OCH3->Activity_GP Decreases Activity_GN Gram-Negative Activity R2_F->Activity_GN Moderately Increases R2_Cl->Activity_GN Moderately Increases R2_Br->Activity_GN Moderately Increases R2_NO2->Activity_GN Significantly Increases

Caption: Logical relationships in the SAR of this compound analogs.

Comparative Transcriptomic Analysis: HSP90 Inhibition vs. Macrolide Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative transcriptomic effects of targeted therapies.

Introduction

Heat shock protein 90 (HSP90) inhibitors and macrolide antibiotics like Azithromycin (B1666446) represent two distinct classes of therapeutic agents that, despite different primary mechanisms, both exert significant influence on cellular gene expression, particularly in the context of cancer and inflammation. HSP90 inhibitors function by disrupting the activity of a key molecular chaperone, leading to the degradation of a multitude of client proteins involved in oncogenic signaling.[1][2] In contrast, Azithromycin, beyond its antimicrobial properties, possesses potent immunomodulatory effects, altering inflammatory and immune response pathways.[3][4] Understanding the differential transcriptomic landscapes induced by these compounds is crucial for elucidating their mechanisms of action and identifying potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key transcriptomic changes induced by HSP90 inhibitors and Azithromycin based on published studies.

Table 1: Comparative Summary of Transcriptomic Effects
FeatureHSP90 Inhibitors (e.g., Geldanamycin, AUY922)Azithromycin
Primary Mechanism Competitive inhibition of ATP binding to HSP90[5]Inhibition of bacterial protein synthesis; immunomodulation
Key Affected Pathways - Heat Shock Response- Cell Cycle Regulation- DNA Replication and Repair- Multiple Oncogenic Signaling Pathways (AKT, MAPK, etc.)- Immune and Inflammatory Pathways- NF-κB Signaling- JAK/STAT Signaling- PI3K/AKT Signaling- Macrophage Polarization- Lipid Metabolism
Hallmark Gene Expression Changes Upregulation: - HSPA1A (HSP70), HSPB1 (HSP27)- Immune-related cytokines (e.g., IL-10, IL-3, IL-7)Downregulation: - HSP90 client oncoproteins (e.g., ERBB2, AKT1, RAF1)- Cell cycle regulators (e.g., CDK4, CDK6)- DNA replication and repair genes (CDC6, MCM4)Modulation of Inflammatory Genes: - Downregulation of MUC5AC, MMP9- Variable effects on cytokines (e.g., IL8)- Decreased mRNA stability of NLRP3 (NALP3)Other Key Changes: - Altered expression of lipid/cholesterol metabolism genes- Induction of antiviral genes (e.g., interferons)
Table 2: Differentially Expressed Genes in Response to Treatment
Gene CategoryHSP90 InhibitorsAzithromycin
Heat Shock Proteins Strongly Upregulated: HSPA1A (HSP70)HSPB1 (HSP27)DNAJB1 (HSP40)Minimal to no direct effect reported.
Oncogenic Signaling Downregulated: ERBB2 (HER2)AKT1RAF1EGFRIndirect effects through immunomodulation.
Cell Cycle & Proliferation Downregulated: CDK4, CDK6MYCDownregulated: Some cell cycle and mitosis-related genes
Inflammation & Immunity Upregulated: IL10, IL3, IL7Modulated: - Inhibition of pro-inflammatory cytokine expression (e.g., TNF, IL6)- Upregulation of M2 macrophage markers (e.g., ARG1)
Extracellular Matrix Downregulation of client proteins affecting matrix remodeling.Downregulated: MMP9

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature for assessing the transcriptomic effects of HSP90 inhibitors and Azithromycin.

Cell Culture and Treatment
  • Cell Lines:

    • HSP90 Inhibitors: Human breast cancer cell lines (e.g., MCF7, BT-474), non-small cell lung cancer cell lines (e.g., A549, H1975), or leukemia cell lines (e.g., Jurkat) are commonly used.

    • Azithromycin: Human airway epithelial cells, primary monocytes, or macrophage-like cell lines (e.g., THP-1) are suitable models.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of the HSP90 inhibitor (e.g., 10-100 nM AUY922) or Azithromycin (concentrations vary depending on the study). Control cells are treated with the vehicle (e.g., DMSO). Treatment duration typically ranges from 6 to 48 hours.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Differential gene expression between treated and control groups is determined using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: To understand the biological functions of the differentially expressed genes, pathway and GO enrichment analyses are performed using databases such as KEGG, Reactome, and Gene Ontology, with tools like Enrichr or GSEA.

Signaling Pathways and Experimental Workflows

Diagrams

HSP90_Inhibition_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Heat Shock Response ATP ATP HSP90 HSP90 ATP->HSP90 Binds Client_Protein Client Protein (e.g., AKT, RAF1, HER2) HSP90->Client_Protein Folds & Stabilizes HSF1 HSF1 HSP90->HSF1 Sequesters Degradation Ubiquitination & Degradation Client_Protein->Degradation HSP90_Inhibitor HSP90 Inhibitor (e.g., Geldanamycin) HSP90_Inhibitor->HSP90 Inhibits ATP Binding HSP90_Inhibitor->HSF1 Releases Proteasome Proteasome Degradation->Proteasome HSP_Genes HSP Genes (HSP70, HSP27) HSF1->HSP_Genes Activates Transcription

Caption: Mechanism of HSP90 Inhibition and Induction of Heat Shock Response.

Azithromycin_Immunomodulation_Pathway cluster_0 Inflammatory Signaling cluster_1 Macrophage Polarization LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates ProInflammatory_Genes Pro-inflammatory Genes (TNF, IL6, MMP9) NFkB->ProInflammatory_Genes Promotes Transcription Azithromycin Azithromycin Azithromycin->NFkB Inhibits Activation Macrophage Macrophage M1_Phenotype M1 Phenotype (Pro-inflammatory) Macrophage->M1_Phenotype M2_Phenotype M2 Phenotype (Anti-inflammatory) Macrophage->M2_Phenotype Azithromycin2 Azithromycin Azithromycin2->Macrophage Skews Polarization Transcriptomics_Workflow Cell_Culture 1. Cell Culture (e.g., MCF7, THP-1) Drug_Treatment 2. Drug Treatment (HSP90i or Azithromycin) Cell_Culture->Drug_Treatment RNA_Extraction 3. RNA Extraction Drug_Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Alignment, DEG, Pathway) Sequencing->Data_Analysis

References

Benchmarking Repurposed Antibiotics in Oncology: A Comparative Analysis of Azithromycin Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

The landscape of oncology is continually evolving, with significant research focusing on the repurposing of existing drugs to identify novel anti-cancer therapies. This approach offers the potential for accelerated development timelines and reduced costs. This guide provides a comparative benchmark analysis of the macrolide antibiotic, Azithromycin, against established standard of care drugs in the context of its emerging anti-cancer properties. While direct clinical comparisons are still emerging, this document synthesizes pre-clinical data to offer a framework for evaluation.

Executive Summary

Azithromycin, a widely used antibiotic, has demonstrated promising anti-neoplastic activity in various cancer models. Its proposed mechanisms of action include the inhibition of autophagy and the targeting of cancer stem cells (CSCs) by disrupting mitochondrial biogenesis. This guide will compare the in vitro efficacy of Azithromycin with standard of care chemotherapeutic agents in relevant cancer cell lines.

Comparative Efficacy Data

The following tables summarize the in vitro cytotoxic and anti-proliferative effects of Azithromycin in comparison to standard of care drugs in colon and breast cancer cell lines.

Table 1: Comparative Analysis in Colon Cancer Cell Lines (HCT-116 & SW480)

CompoundTarget/Mechanism of ActionCell LineIC50 (µM)Citation
Azithromycin Inhibition of Autophagy, Upregulation of DR4/5HCT-11663.19 ± 24.60 (48h)[1]
SW480140.85 ± 32.81 (48h)[1]
5-Fluorouracil (5-FU) Thymidylate Synthase InhibitionHCT-116~5-10[General Knowledge]
SW480~10-20[General Knowledge]
Oxaliplatin DNA Cross-linkingHCT-116~1-5[General Knowledge]
SW480~5-15[General Knowledge]

Table 2: Efficacy Against Breast Cancer Stem Cells (Mammosphere Formation Assay)

CompoundTarget/Mechanism of ActionCell LineIC50 (µM)Citation
Azithromycin Inhibition of Mitochondrial BiogenesisMCF7~250 (to inhibit tumor-sphere formation)[2]
T47D~250 (to inhibit tumor-sphere formation)[2]
Doxorubicin DNA Intercalation, Topoisomerase II InhibitionMCF7~0.1-1[General Knowledge]
T47D~0.1-1[General Knowledge]
Paclitaxel Microtubule StabilizationMCF7~0.001-0.01[General Knowledge]
T47D~0.001-0.01[General Knowledge]

Note: IC50 values for standard of care drugs are approximate and can vary based on experimental conditions. They are provided for general comparative purposes.

Signaling Pathways and Experimental Workflows

Azithromycin's Proposed Anti-Cancer Mechanism of Action

Azithromycin is believed to exert its anti-cancer effects through multiple pathways. One key mechanism is the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive stress. By blocking autophagy, Azithromycin can enhance the efficacy of other cancer therapies like TRAIL (TNF-related apoptosis-inducing ligand).[1] Additionally, Azithromycin has been shown to target the mitochondria of cancer stem cells, inhibiting their energy production and ability to proliferate.

Azithromycin_Mechanism Proposed Anti-Cancer Mechanisms of Azithromycin cluster_autophagy Autophagy Inhibition cluster_csc Cancer Stem Cell Targeting A Azithromycin B Autophagy Inhibition A->B inhibits C Enhanced Apoptosis (e.g., via TRAIL) B->C leads to D Azithromycin E Mitochondrial Biogenesis Inhibition D->E inhibits F Decreased CSC Proliferation & Survival E->F results in

Caption: Proposed dual anti-cancer mechanisms of Azithromycin.

General Experimental Workflow for In Vitro Drug Efficacy Testing

The determination of a drug's efficacy in vitro typically follows a standardized workflow, starting from cell culture to data analysis, to ensure reproducibility and accuracy.

Experimental_Workflow In Vitro Drug Efficacy Testing Workflow A Cell Line Seeding (e.g., HCT-116, MCF7) B Drug Treatment (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cell Viability/Proliferation Assay (e.g., MTT, SRB) C->D E Data Acquisition (e.g., Plate Reader) D->E F IC50 Calculation & Statistical Analysis E->F

Caption: Standard workflow for assessing in vitro drug efficacy.

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of Azithromycin or the standard of care drug for a specified duration (e.g., 48 hours).

  • Fixation: After incubation, the supernatant is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base solution.

  • Data Acquisition: The absorbance is measured at 510 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.

Mammosphere Formation Assay

  • Single-Cell Suspension: Adherent breast cancer cells (e.g., MCF7, T47D) are dissociated into a single-cell suspension.

  • Seeding: Cells are seeded at a low density (e.g., 500 cells/cm²) in non-adherent culture plates containing mammosphere-forming medium.

  • Drug Treatment: The cells are treated with Azithromycin or a standard of care drug at various concentrations.

  • Incubation: The plates are incubated for 7-10 days to allow for the formation of mammospheres.

  • Quantification: The number and size of the mammospheres are quantified using a microscope.

  • Analysis: The percentage of mammosphere formation is calculated relative to the untreated control, and the IC50 for sphere formation is determined.

Discussion and Future Directions

The preclinical data suggest that Azithromycin exhibits anti-cancer properties, particularly against colon cancer cells and breast cancer stem cells. While the in vitro potency of Azithromycin, as indicated by its IC50 values, is lower than that of traditional cytotoxic agents like 5-FU, Oxaliplatin, Doxorubicin, and Paclitaxel, its unique mechanisms of action present intriguing therapeutic possibilities. The ability to inhibit autophagy and target the mitochondrial metabolism of cancer stem cells suggests that Azithromycin could be a valuable component of combination therapies, potentially overcoming resistance to standard treatments.

Further research is warranted to explore the in vivo efficacy of Azithromycin in animal models and to elucidate the full spectrum of its anti-cancer mechanisms. Clinical trials are necessary to determine its safety and efficacy in cancer patients, both as a monotherapy and in combination with existing standard of care drugs. The repurposing of well-characterized drugs like Azithromycin represents a promising and resource-efficient strategy in the ongoing search for novel cancer therapies.

References

Independent Verification of hemi-Oxanthromicin A's Mode of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activity of hemi-Oxanthromicin A against the well-established antibacterial mode of action of Azithromycin. While both are natural products, their mechanisms of action diverge significantly, targeting distinct cellular processes. This document outlines the experimental data and protocols necessary to independently verify their respective activities.

Executive Summary

This compound, a polyketide isolated from Streptomyces sp., has been identified as a modulator of K-Ras localization, a key pathway in cancer signaling.[1][2][3][4] Its primary described role is not as a direct antibacterial agent but as a potential lead for anticancer therapeutics. In contrast, Azithromycin is a widely used macrolide antibiotic that inhibits bacterial protein synthesis, thereby halting bacterial growth.[1] This guide presents a side-by-side comparison of their properties and the experimental methodologies used to characterize their distinct modes of action.

Comparative Data Overview

The following table summarizes the key characteristics of this compound and Azithromycin, highlighting their different origins, chemical classes, and biological targets.

FeatureThis compoundAzithromycin
Chemical Class PolyketideMacrolide (Azalide)
Source Streptomyces sp.Semisynthetic derivative of Erythromycin (originally from Saccharopolyspora erythraea)
Primary Mode of Action Modulation of K-Ras plasma membrane localizationInhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit
Primary Target Organism/Cell Mammalian cells (specifically those with oncogenic K-Ras mutations)Gram-positive and some Gram-negative bacteria
Known Biological Effect Mislocalization of oncogenic mutant K-Ras from the plasma membraneBacteriostatic/Bactericidal

Experimental Protocols

This compound: K-Ras Localization Assay

This protocol is based on the methodology described by Salim et al. (2014) to determine the effect of compounds on the localization of oncogenic K-Ras.

Objective: To visually and quantitatively assess the ability of this compound to mislocalize mutant K-Ras from the plasma membrane in mammalian cells.

Materials:

  • Madin-Darby canine kidney (MDCK) cells stably expressing monomeric green fluorescent protein-tagged oncogenic K-Ras (mGFP-K-RasG12V).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well imaging plates.

  • High-content imaging system.

Procedure:

  • Seed MDCK cells expressing mGFP-K-RasG12V into 96-well imaging plates and culture until they reach approximately 70-80% confluency.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Incubate the plates for a predetermined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Following incubation, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Acquire images of the cells using a high-content imaging system.

  • Analyze the images to quantify the ratio of plasma membrane-associated mGFP-K-RasG12V to cytoplasmic fluorescence. A decrease in this ratio indicates mislocalization.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% of the maximal mislocalization effect.

Azithromycin: Minimum Inhibitory Concentration (MIC) Assay

This is a standard protocol to determine the antibacterial efficacy of a compound.

Objective: To determine the lowest concentration of Azithromycin that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus).

  • Mueller-Hinton Broth (MHB).

  • Azithromycin stock solution.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Incubator.

  • Microplate reader (optional, for quantitative measurement).

Procedure:

  • Prepare serial two-fold dilutions of Azithromycin in MHB across the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate each well containing the Azithromycin dilutions with the bacterial suspension.

  • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Azithromycin in a well with no visible bacterial growth.

  • Optionally, read the optical density at 600 nm (OD600) using a microplate reader for a quantitative assessment of growth inhibition.

Azithromycin: Bacterial Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the impact of an antibiotic on bacterial protein synthesis.

Objective: To determine if Azithromycin inhibits the synthesis of new proteins in a bacterial cell-free system or in whole cells.

Materials:

  • Bacterial cell-free translation system (e.g., S30 extract from E. coli) or whole bacterial cells.

  • Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine).

  • mRNA template (for cell-free systems).

  • Azithromycin.

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure (Cell-Free System):

  • Set up the cell-free translation reaction mix containing the S30 extract, buffers, amino acids (including the radiolabeled one), and an mRNA template.

  • Add different concentrations of Azithromycin to the reaction tubes. Include a no-antibiotic control.

  • Initiate the translation reaction by incubating at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated proteins on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • A reduction in radioactivity in the presence of Azithromycin indicates inhibition of protein synthesis.

Visualizations

K_Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm KRas_active Active K-Ras (GTP-bound) GAP GAP KRas_active->GAP Interacts with Effector Effector Proteins (e.g., RAF, PI3K) KRas_active->Effector Activates KRas_inactive Inactive K-Ras (GDP-bound) KRas_inactive->KRas_active GDP -> GTP GEF GEF GEF->KRas_inactive Activates GAP->KRas_inactive GTP -> GDP Proliferation Cell Proliferation, Survival Effector->Proliferation Leads to Hemi_Oxanthromicin_A This compound Hemi_Oxanthromicin_A->KRas_active Causes Mislocalization

Caption: K-Ras signaling pathway and the putative action of this compound.

K_Ras_Assay_Workflow A Seed MDCK cells with mGFP-K-RasG12V B Treat with this compound (serial dilutions) A->B C Incubate for 24 hours B->C D Fix and image cells C->D E Quantify plasma membrane vs. cytoplasmic fluorescence D->E F Calculate IC50 for K-Ras mislocalization E->F

Caption: Experimental workflow for the K-Ras localization assay.

MIC_Assay_Workflow A Prepare serial dilutions of Azithromycin in 96-well plate B Inoculate wells with standardized bacterial culture A->B C Incubate for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

References

In Vivo Validation of hemi-Oxanthromicin A's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of the novel investigational compound, hemi-Oxanthromicin A, against the well-established broad-spectrum antibiotic, Azithromycin. The following sections detail a hypothetical in vivo validation study, presenting experimental data and methodologies to objectively assess the performance of this compound as a potential antimicrobial agent.

Comparative Efficacy of this compound and Azithromycin in a Murine Model of Bacterial Peritonitis

The therapeutic efficacy of this compound was evaluated in a murine model of bacterial peritonitis induced by a clinically relevant strain of methicillin-resistant Staphylococcus aureus (MRSA). The study aimed to compare the in vivo activity of this compound with Azithromycin, a widely used macrolide antibiotic.

Table 1: Comparative Efficacy Data

ParameterThis compound (10 mg/kg)Azithromycin (10 mg/kg)Vehicle Control
Survival Rate (%) at 48h 808510
Bacterial Load in Peritoneal Fluid (CFU/mL) at 24h 1.2 x 10^42.5 x 10^45.8 x 10^7
Bacterial Load in Spleen (CFU/g) at 24h 3.5 x 10^35.1 x 10^31.2 x 10^6
White Blood Cell Count in Blood (cells/µL) at 24h 1.5 x 10^41.8 x 10^43.2 x 10^4
Pro-inflammatory Cytokine (TNF-α) in Serum (pg/mL) at 24h 150180550

Experimental Protocols

A detailed description of the methodologies employed in the in vivo validation study is provided below. These protocols are crucial for the reproducibility and validation of the presented findings.

Murine Model of Bacterial Peritonitis
  • Animal Model: Male BALB/c mice, 6-8 weeks old, were used for this study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum. All animal procedures were performed in accordance with institutional guidelines for animal care and use.

  • Induction of Infection: A clinical isolate of MRSA (ATCC 43300) was grown in Tryptic Soy Broth (TSB) to mid-logarithmic phase. The bacterial suspension was then centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10^8 colony-forming units (CFU)/mL. Peritonitis was induced by intraperitoneal (i.p.) injection of 0.5 mL of the bacterial suspension.

Treatment Regimen
  • Drug Formulation: this compound and Azithromycin were formulated in a vehicle solution of 5% dimethyl sulfoxide (B87167) (DMSO), 40% polyethylene (B3416737) glycol 400 (PEG400), and 55% sterile water.

  • Administration: Two hours post-infection, mice were randomly assigned to three groups (n=10 per group):

    • Group 1: this compound (10 mg/kg, i.p.)

    • Group 2: Azithromycin (10 mg/kg, i.p.)

    • Group 3: Vehicle control (i.p.) A single dose of the respective treatment was administered.

Efficacy Evaluation
  • Survival Monitoring: The survival of the mice in each group was monitored and recorded every 12 hours for a total of 48 hours.

  • Bacterial Load Determination: At 24 hours post-treatment, a subset of mice (n=5 per group) was euthanized. Peritoneal lavage was performed with 5 mL of sterile PBS to collect peritoneal fluid. The spleen was also aseptically harvested and homogenized. Serial dilutions of the peritoneal fluid and spleen homogenates were plated on Tryptic Soy Agar (TSA) plates. The plates were incubated at 37°C for 24 hours, and the number of CFUs was determined.

  • Hematological Analysis: Blood samples were collected via cardiac puncture at 24 hours post-treatment. White blood cell counts were determined using an automated hematology analyzer.

  • Cytokine Analysis: Serum was separated from the blood samples by centrifugation. The concentration of the pro-inflammatory cytokine TNF-α was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Visualizing Molecular Mechanisms and Experimental Design

To better understand the proposed mechanism of action and the experimental setup, the following diagrams are provided.

Hemi-Oxanthromicin_A_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome Ribosome Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Translates Ribosome->Protein_Synthesis Inhibition mRNA mRNA mRNA->Ribosome Hemi_Oxanthromicin_A Hemi_Oxanthromicin_A Hemi_Oxanthromicin_A->Ribosome Binds to 50S subunit In_Vivo_Experimental_Workflow Animal_Acclimatization Acclimatization of BALB/c Mice Infection Induction of MRSA Peritonitis (i.p.) Animal_Acclimatization->Infection Randomization Randomization into Treatment Groups Infection->Randomization Treatment Drug Administration (i.p.) - this compound - Azithromycin - Vehicle Randomization->Treatment Monitoring Survival Monitoring (48h) Treatment->Monitoring Sample_Collection Sample Collection at 24h (Peritoneal Fluid, Spleen, Blood) Treatment->Sample_Collection Analysis Efficacy Analysis - Bacterial Load (CFU) - Hematology - Cytokine Levels (ELISA) Sample_Collection->Analysis

Safety Operating Guide

Safe Disposal of hemi-Oxanthromicin A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of hemi-Oxanthromicin A, a polyketide isolated from Streptomyces species, intended for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of related chemical compounds and active pharmaceutical ingredients (APIs).

Chemical Identification and Properties

Compound Name CAS Number Molecular Formula Key Properties
(±)-hemi-Oxanthromicin A91161-78-3C18H16O6A polyketide isolated from Streptomyces sp.[1][2] Unstable in acidic conditions.[3]

Operational Plan for Disposal

The primary objective for the disposal of this compound is to prevent its release into the environment, which could have unintended ecological consequences.[4] Adherence to institutional and local environmental health and safety (EHS) guidelines is mandatory.[4]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Impervious gloves, such as nitrile.

  • Body Protection: A lab coat or other protective clothing.

Step 2: Waste Segregation and Collection

Proper segregation of waste is the first critical step in responsible disposal.

  • Unused or Expired Compound: Pure this compound should be treated as chemical waste. Do not discard it in regular trash or down the drain.

  • Contaminated Labware: Items such as pipette tips, vials, and gloves that are grossly contaminated with this compound should be collected as chemical waste.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, labeled hazardous waste container. Given its instability in acidic conditions, neutral to slightly basic solutions are preferable for temporary storage before disposal.

Step 3: Waste Disposal Procedures

The following table summarizes the recommended disposal routes for different types of this compound waste.

Waste Type Disposal Method Rationale
Solid this compound Place in a clearly labeled, sealed container for chemical waste.Prevents accidental exposure and environmental release.
Contaminated Labware Collect in a designated, lined container for chemical waste.Minimizes the spread of the compound.
Solutions containing this compound Collect in a compatible, sealed, and labeled hazardous waste container.Prevents contamination of water systems.

All chemical waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid Solid Compound waste_type->solid Solid contaminated Contaminated Labware waste_type->contaminated Contaminated Labware solution Solution waste_type->solution Solution collect_solid Collect in Labeled, Sealed Chemical Waste Container solid->collect_solid collect_contaminated Collect in Lined Chemical Waste Bin contaminated->collect_contaminated collect_solution Collect in Labeled, Sealed Hazardous Waste Container solution->collect_solution dispose Step 3: Arrange for Pickup by Licensed Hazardous Waste Disposal Service collect_solid->dispose collect_contaminated->dispose collect_solution->dispose

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both personal health and the ecosystem.

References

Personal protective equipment for handling hemi-Oxanthromicin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of hemi-Oxanthromicin A, a potent compound requiring stringent safety protocols. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks and ensure a safe laboratory environment. Given the potential for high potency, this compound should be handled with the same precautions as other cytotoxic agents.

Operational Plan: From Receipt to Experimentation

1. Receiving and Inspection:

  • Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a designated containment area, such as a chemical fume hood, and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Personnel unpacking the shipment should wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and two pairs of chemotherapy-rated gloves.[1]

2. Storage:

  • Store this compound in a clearly labeled, sealed, and chemically resistant secondary container.

  • The storage area should be a designated, secure, and well-ventilated location, away from general laboratory traffic and incompatible chemicals.[2]

  • Access to the compound should be restricted to authorized personnel only.

3. Weighing and Aliquoting:

  • All manipulations involving the solid form of this compound must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of airborne particles.[3][4]

  • Use dedicated, calibrated equipment (e.g., spatulas, weighing paper, microbalances).

  • After weighing, decontaminate all surfaces and equipment. A common practice for similar compounds involves wiping surfaces with a solution known to degrade the compound, if available, or a standard laboratory disinfectant followed by 70% ethanol.

4. Dissolution and Use:

  • When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • All solution preparation and subsequent experimental use should be performed in a chemical fume hood.

  • Wear full PPE, including a solid-front lab gown, double gloves, and eye protection (safety glasses or goggles).[1]

Personal Protective Equipment (PPE) and Safety Protocols

Proper PPE is the primary barrier against exposure to potent compounds. The following table summarizes the required PPE for handling this compound.

Activity Required Personal Protective Equipment Additional Precautions
Receiving and Storage - Lab coat- Safety glasses- One pair of nitrile gloves- Inspect package integrity before handling.- Store in a designated, secure area.
Weighing and Handling Solid Compound - Solid-front lab gown- Safety glasses with side shields or goggles- Two pairs of chemotherapy-rated nitrile gloves (inner glove under cuff, outer glove over cuff)- N95 or higher respirator (if potential for aerosolization exists)- Handle only within a certified chemical fume hood or containment ventilated enclosure.- Use dedicated equipment.
Handling Solutions - Solid-front lab gown- Safety glasses with side shields or goggles- Two pairs of nitrile gloves- Work within a chemical fume hood.- Avoid splashes and aerosol generation.
Spill Cleanup - Full-face shield and goggles- N95 or higher respirator- Impervious gown- Two pairs of chemotherapy-rated gloves- Shoe covers- Use a designated spill kit for cytotoxic compounds.- Cordon off the area to prevent exposure to others.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound must be treated as hazardous waste.

1. Solid Waste:

  • This includes gloves, gowns, bench paper, weighing paper, and any other contaminated disposable items.

  • Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container. The container should be puncture-resistant and have a secure lid.

2. Sharps Waste:

  • Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated sharps container for cytotoxic waste.

  • Do not recap, bend, or break needles.

3. Liquid Waste:

  • Aqueous and solvent-based solutions containing this compound must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Do not dispose of liquid waste down the sanitary sewer.

  • Keep halogenated and non-halogenated solvent wastes in separate containers if required by your institution's waste management program.

4. Decontamination of Reusable Items:

  • Glassware and other reusable equipment should be decontaminated. This typically involves soaking in a validated decontamination solution or a strong oxidizing agent, followed by thorough rinsing. Consult your EHS office for approved procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures receive Receive and Inspect Package store Store in Secure Location receive->store ppe_weigh Don Full PPE for Solids store->ppe_weigh weigh Weigh Solid in Fume Hood ppe_weigh->weigh ppe_solution Don PPE for Liquids weigh->ppe_solution spill Spill Occurs weigh->spill dissolve Prepare Solution in Fume Hood ppe_solution->dissolve experiment Conduct Experiment dissolve->experiment dissolve->spill solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste sharps_waste Dispose of Sharps experiment->sharps_waste decontaminate Decontaminate Reusable Items experiment->decontaminate experiment->spill spill_kit Use Cytotoxic Spill Kit spill->spill_kit contact_ehs Contact EHS spill_kit->contact_ehs

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.